Fidaxomicin-d7
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C52H74Cl2O18 |
|---|---|
Molekulargewicht |
1065.1 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S,6R)-6-[[(8S,11S,12R,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1/i3D3,4D3,24D |
InChI-Schlüssel |
ZVGNESXIJDCBKN-BOIRIPMYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Decoding the Certificate of Analysis for Fidaxomicin-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for Fidaxomicin-d7, a deuterated internal standard crucial for the accurate quantification of the antibiotic Fidaxomicin (B1672665). Understanding the nuances of a CoA is paramount for ensuring the quality, purity, and identity of this critical reagent in research and drug development settings. This guide summarizes key quantitative data, details underlying experimental methodologies, and visualizes essential workflows and relationships to empower users with the confidence to effectively evaluate a CoA for this compound.
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document issued by a manufacturer that confirms a specific batch of a product meets its predetermined specifications. It is a critical component of quality control and provides a detailed summary of the analytical tests performed on the product, the results of those tests, and the acceptance criteria. For a stable isotope-labeled compound like this compound, the CoA provides essential information regarding its identity, purity, and isotopic enrichment.
Key Data Summary
The following tables present a synthesized view of typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary between different batches and suppliers.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification | Result |
| Product Name | This compound | This compound |
| CAS Number | 2143934-06-7 | 2143934-06-7 |
| Molecular Formula | C₅₂H₆₇D₇Cl₂O₁₈ | C₅₂H₆₇D₇Cl₂O₁₈ |
| Molecular Weight | 1065.08 g/mol | 1065.08 g/mol |
| Appearance | White to Off-White Solid | Conforms |
| Solubility | Soluble in Methanol (B129727), Acetonitrile (B52724) | Conforms |
Table 2: Quality Control and Purity Analysis
| Test | Method | Specification | Result |
| Chemical Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Purity (Mass Spec) | LC-MS/MS | ≥ 99% Deuterium (B1214612) Incorporation | 99.6% |
| Identity (¹H NMR) | ¹H NMR | Conforms to Structure | Conforms |
| Identity (Mass Spec) | ESI-MS | Conforms to Molecular Weight | Conforms |
| Residual Solvents | GC-HS | As per USP <467> | Complies |
| Water Content (Karl Fischer) | KF Titration | ≤ 1.0% | 0.5% |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated Fidaxomicin and other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water containing a small percentage of an acid modifier like formic acid or trifluoroacetic acid. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute all components.[1]
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min.[2][3][4][5]
-
Detection: UV detection at a wavelength where Fidaxomicin has significant absorbance, such as 260 nm.
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system.
-
Quantification: The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram, expressed as a percentage.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Identity
Objective: To confirm the identity of this compound by determining its molecular weight and to assess its isotopic purity by measuring the extent of deuterium incorporation.
Methodology:
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass analyzer).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for molecules like Fidaxomicin.
-
Chromatography: Similar HPLC conditions as described for purity analysis are often employed to separate the analyte of interest before it enters the mass spectrometer.
-
Mass Spectrometry:
-
Full Scan (Identity): The mass spectrometer is operated in full scan mode to detect the molecular ion of this compound. The observed mass-to-charge ratio (m/z) is compared to the theoretical m/z of the deuterated compound.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (Isotopic Purity): The instrument is set to monitor the m/z of both this compound and any residual non-deuterated Fidaxomicin. The relative intensities of these ions are used to calculate the percentage of deuterium incorporation.
-
-
Sample Preparation: The sample is prepared in a similar manner to the HPLC analysis.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and to ensure the deuterium labels are in the expected positions.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Interpretation: The resulting spectrum is analyzed for the characteristic chemical shifts, coupling constants, and integration values of the protons in the Fidaxomicin molecule. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the successful labeling.
Visualization of Workflows and Relationships
The following diagrams illustrate the logical flow of the quality control process and the relationship between the different analytical tests performed.
References
- 1. jmpas.com [jmpas.com]
- 2. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]
- 3. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products (2021) | K. Vinod Kumar | 3 Citations [scispace.com]
Technical Guide: Isotopic Enrichment and Purity of Fidaxomicin-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and purity of Fidaxomicin-d7, a deuterated analog of the macrocyclic antibiotic Fidaxomicin (B1672665). This compound is primarily utilized as an internal standard in bioanalytical methods for the quantification of Fidaxomicin and its main metabolite, OP-1118, in biological matrices.[1] Its structural similarity and distinct mass allow for precise and accurate measurements in complex samples.
Quantitative Data Summary
The chemical purity and isotopic enrichment of this compound are critical parameters for its use as an internal standard. Various suppliers provide specifications for their products. The following table summarizes the available quantitative data on the purity of this compound.
| Parameter | Specification | Analytical Method | Supplier |
| Chemical Purity | ≥98% | HPLC | Allmpus |
| ≥98% | - | InvivoChem | |
| Not less than 90% | HPLC | Clearsynth | |
| Isotopic Purity | - | - | - |
| Molecular Formula | C₅₂H₆₇D₇Cl₂O₁₈ | - | Multiple sources |
| Molecular Weight | 1065.08 g/mol | - | Multiple sources |
Note: While specific isotopic enrichment values are not publicly detailed by all vendors, the use of this compound as an internal standard in regulated bioanalysis implies a high degree of isotopic purity, sufficient to prevent signal overlap with the unlabeled analyte. A comprehensive Certificate of Analysis (CoA), which typically includes ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC data, is often available from the supplier upon request.[2]
Experimental Protocols
The determination of isotopic enrichment and chemical purity of deuterated compounds like this compound relies on a combination of chromatographic and spectrometric techniques. The following protocols are based on established methods for the analysis of Fidaxomicin using its deuterated internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Quantification
LC-MS/MS is the primary technique for the quantification of Fidaxomicin and for assessing the purity of this compound.[1]
2.1.1. Sample Preparation (for bioanalysis using this compound as internal standard)
A liquid-liquid extraction method is commonly employed for plasma samples.[1]
-
To 50.0 µL of a plasma sample, add 50.0 µL of an internal standard solution (this compound at a concentration of 3.00 ng/mL).[1]
-
Add 200 µL of aqueous solution and 800 µL of ethyl acetate.[1]
-
Vortex the mixture for 5 minutes and allow it to stand for 5 minutes to ensure phase separation.[1]
-
Transfer 700 µL of the supernatant (organic phase) to a clean tube and evaporate to dryness.[1]
-
Reconstitute the dried residue with 300 µL of methanol-water (1:1, v/v).[1]
-
Inject 10.0 µL of the reconstituted sample for LC-MS/MS analysis.[1]
2.1.2. Chromatographic Conditions
-
Chromatographic Column: XSelect CSH C18 column.[1]
-
Mobile Phase: A gradient elution is typically used. For example, a mobile phase consisting of Solvent A (e.g., 0.1% acetic acid in water) and Solvent B (e.g., 0.1% acetic acid in acetonitrile) can be employed.[3]
-
Flow Rate: A typical flow rate for such columns is in the range of 0.8 to 1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.
2.1.3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI), often in negative ion mode for Fidaxomicin and its metabolites.[1]
-
Detection: Tandem mass spectrometry (MS/MS) is used for high selectivity and sensitivity.[1]
-
Monitored Transitions: Specific precursor-to-product ion transitions are monitored for both Fidaxomicin and this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC with UV detection is a standard method for determining the chemical purity of pharmaceutical substances, including this compound.[2][4]
2.2.1. Chromatographic Conditions
-
Column: A reversed-phase C18 column is suitable for the separation of Fidaxomicin and its impurities.[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used.[4]
-
Detection: UV detection at a wavelength where Fidaxomicin exhibits strong absorbance.
-
Purity Calculation: The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
NMR spectroscopy is a powerful tool for confirming the chemical structure and the location of deuterium (B1214612) labeling in this compound.
-
¹H NMR (Proton NMR): Used to confirm the absence of protons at the deuterated positions. The integration of the remaining proton signals can be used to assess the degree of deuteration.
-
¹³C NMR (Carbon-13 NMR): Provides information on the carbon skeleton of the molecule, confirming its structural integrity.
-
²H NMR (Deuterium NMR): Can be used to directly observe the deuterium signals and confirm the positions of labeling.
Visualizations
The following diagrams illustrate the analytical workflow for the quality control and use of this compound.
References
A Technical Guide to the Stability and Storage of Fidaxomicin-d7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for fidaxomicin-d7 (B1159964). The information presented is curated for researchers, scientists, and professionals involved in drug development who utilize this compound as an internal standard for analytical purposes. This guide details storage recommendations, stability under various conditions, and the methodologies used to assess its degradation.
Recommended Storage Conditions
This compound is the deuterium-labeled version of fidaxomicin (B1672665), a macrocyclic antibiotic. As a critical reagent in analytical assays, maintaining its integrity is paramount. The recommended storage conditions for this compound are crucial for ensuring its long-term stability and performance as an internal standard.
Proper storage is essential to prevent degradation and maintain the chemical purity of this compound.[1] Based on information from various suppliers and safety data sheets, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years[2][3] | Protect from light and moisture.[4] |
| 2-8°C | Long-term storage[5] | Keep cool and dry. | |
| In Solvent | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
For comparison, the non-deuterated fidaxomicin tablets are typically stored at room temperature (20°C to 25°C), while the reconstituted oral suspension requires refrigeration at 2°C to 8°C for up to 12 days.
Stability Profile of Fidaxomicin
Fidaxomicin is reported to be stable under normal conditions. However, to establish a robust analytical method capable of distinguishing the active pharmaceutical ingredient from any potential degradation products, forced degradation studies have been conducted. These studies provide insight into the molecule's stability under various stress conditions.
Forced degradation of fidaxomicin was performed under acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The results of these studies were instrumental in the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Experimental Protocols
The development of a stability-indicating analytical method is crucial for assessing the purity of fidaxomicin and by extension, for the use of this compound as an internal standard. The following section details the experimental protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Stability-Indicating RP-HPLC-UV Method
A validated RP-HPLC-UV method has been developed for the determination of fidaxomicin in the presence of its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | 0.1% Orthophosphoric acid in water, acetonitrile, and methanol (B129727) (20:36.5:43.5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Linearity Range | 5–30 µg/mL |
| Limit of Detection (LOD) | 0.4 µg/mL |
| Limit of Quantification (LOQ) | 1.3 µg/mL |
Forced Degradation Study Protocol:
Forced degradation studies were performed to demonstrate the specificity of the analytical method.
-
Acid Degradation: Treatment with an acidic solution.
-
Alkali Degradation: Treatment with a basic solution.
-
Oxidative Degradation: Treatment with an oxidizing agent.
-
Thermal Degradation: Exposure to heat.
-
Photolytic Degradation: Exposure to light.
The study revealed six impurities, with some being common across different stress conditions and others being specific to acidic or alkaline stress.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in assessing the stability of fidaxomicin and the role of this compound, the following diagrams are provided.
References
Understanding the kinetic isotope effect in deuterated compounds
An In-depth Technical Guide to the Kinetic Isotope Effect in Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction upon substituting an atom in the reactants with one of its heavier isotopes.[1] This phenomenon is a powerful tool for elucidating reaction mechanisms and has become a cornerstone of modern drug development.[1][2] The KIE is formally expressed as the ratio of the rate constant for the reaction with the light isotope (kL) to the rate constant for the reaction with the heavy isotope (kH).[1]
When hydrogen (¹H, or protium) is replaced by its stable, heavier isotope deuterium (B1214612) (²H, or D), the effect is particularly pronounced and is known as the Deuterium Kinetic Isotope Effect (DKIE).[3] The mass of a deuterium atom is approximately double that of a hydrogen atom. This significant relative change in mass is the primary reason for the large magnitude of the DKIE compared to substitutions involving heavier elements like carbon or oxygen.
The physical origin of the KIE lies in the principles of quantum mechanics and vibrational energy. A chemical bond can be modeled as a harmonic oscillator, which possesses a minimum vibrational energy even at absolute zero, known as the zero-point energy (ZPE). The ZPE of a bond is inversely proportional to the reduced mass of the atoms involved. Consequently, a carbon-deuterium (C-D) bond has a lower ZPE than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. This difference in activation energy leads to a slower reaction rate for the deuterated compound when the C-H bond is cleaved in the rate-determining step of the reaction.
Caption: Zero-point energy (ZPE) difference between C-H and C-D bonds.
Classification of Deuterium Kinetic Isotope Effects
Deuterium KIEs are broadly categorized into two main types: primary and secondary, based on the location of the isotopic substitution relative to the bonds being broken or formed in the reaction's rate-determining step.
Primary Kinetic Isotope Effect (PKIE)
A primary KIE is observed when the bond to the isotopically labeled hydrogen atom is broken or formed during the rate-determining step of the reaction. This direct involvement leads to a significant effect on the reaction rate. For deuterium substitution, the kH/kD ratio for a primary KIE is typically in the range of 6 to 10, although values from 1 to 8 are also commonly cited.
A classic example is the E2 elimination reaction of 2-bromopropane (B125204) with sodium ethoxide, where the C-H bond at the beta-carbon is broken in the concerted, rate-limiting step. The reaction proceeds 6.7 times faster for the hydrogen-containing compound than for its deuterated counterpart, providing strong evidence for the proposed E2 mechanism.
Secondary Kinetic Isotope Effect (SKIE)
A secondary KIE occurs when the isotopic substitution is at a position remote from the bond being cleaved or formed in the rate-determining step. SKIEs are generally much smaller than PKIEs, but they provide valuable mechanistic insights. Secondary deuterium isotope effects can be as large as 1.4 per deuterium atom. They are primarily caused by changes in hybridization and hyperconjugation between the ground state and the transition state.
-
α-SKIE: This effect is observed when deuterium is substituted at the reacting carbon center (the α-carbon). The magnitude of the α-SKIE depends on the change in hybridization at this carbon. For example, in SN1 reactions, the hybridization changes from sp³ in the reactant to sp² in the carbocation intermediate, leading to a kH/kD > 1. Conversely, in SN2 reactions, the sp³ hybridization is maintained or even slightly more crowded in the transition state, often resulting in a kH/kD close to 1 or slightly less.
-
β-SKIE: This effect arises from deuterium substitution at a carbon adjacent to the reaction center (the β-carbon). It is often attributed to changes in hyperconjugation, which helps stabilize developing positive charges in the transition state.
Applications in Drug Development and Discovery
The deliberate substitution of hydrogen with deuterium in drug candidates, a strategy known as "deuteration" or the "deuterium switch," has emerged as a viable low-risk approach in drug development. The primary goal is to leverage the KIE to improve a drug's pharmacokinetic profile.
Many drugs are metabolized by cytochrome P450 (P450 or CYP) enzymes, a process that frequently involves the cleavage of a C-H bond as a key step. If this C-H bond cleavage is part of the rate-determining step of the drug's metabolism, replacing the hydrogen with deuterium can significantly slow down this process. This can lead to several therapeutic advantages:
-
Improved Metabolic Stability: A slower rate of metabolism extends the drug's half-life in the body.
-
Lower and Less Frequent Dosing: An extended half-life can allow for smaller doses or reduced dosing frequency for patients, improving convenience and compliance.
-
Enhanced Safety and Tolerability: By slowing metabolism, deuteration can reduce the formation of potentially toxic or reactive metabolites.
-
Increased Efficacy: Maintaining therapeutic concentrations of the drug for longer periods can lead to improved efficacy.
The first FDA-approved deuterated drug, deutetrabenazine (Austedo), exemplifies this strategy's success. It is a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease. The deuteration slows its metabolism, leading to a more favorable pharmacokinetic profile.
Caption: Logic flow of deuteration strategy in drug development.
Quantitative Data Summary
The magnitude of the KIE is a critical piece of data for mechanistic studies. The following tables summarize representative kH/kD values for different types of reactions.
| Reaction Type | Example | kH/kD Value | KIE Type | Reference |
| E2 Elimination | 2-Bromopropane + NaOEt | 6.7 | Primary | |
| Bromination | Acetone Bromination | ~7.0 | Primary | |
| SN2 Reaction | Methyl Bromide + Cyanide | 1.082 ± 0.008 (¹²C/¹³C) | Primary (Heavy Atom) | |
| Alkene Isomerization | Pyrolysis of cis-stilbene | 1.47 ± 0.13 | Secondary | |
| Cycloaddition | Isoprene + Maleic Anhydride | 0.942 (avg. for ¹H/²H) | Secondary |
Note: The SN2 example is a heavy atom KIE for carbon, which is much smaller than a deuterium KIE.
Experimental Protocols for KIE Determination
Accurate measurement of KIEs is crucial for their interpretation. The two primary approaches are the direct comparison method and the internal competition method. The competition method is generally preferred for its higher precision as it minimizes systematic errors.
General Protocol for a Competitive KIE Experiment via NMR Spectroscopy
This protocol outlines the measurement of a KIE at natural abundance, a technique that avoids the often difficult synthesis of isotopically labeled materials.
Objective: To determine the kH/kD for a specific position in a molecule by analyzing the isotopic enrichment of the unreacted starting material after the reaction has proceeded to a high degree of completion.
Methodology:
-
Reaction Setup:
-
A single reaction is initiated using the unlabeled (natural abundance) starting material under precisely controlled conditions (temperature, concentration, solvent).
-
The reaction is allowed to proceed to a high, known conversion (e.g., >90%). This is critical because even small KIEs lead to large changes in the isotopic composition of the remaining starting material at high conversions.
-
-
Sample Quenching and Purification:
-
The reaction is quenched to stop it at a specific fractional conversion (F).
-
The unreacted starting material is carefully isolated and purified from the reaction mixture. This step is crucial to avoid interference from products or other reagents during analysis.
-
-
NMR Analysis:
-
A reference sample of the starting material (at 0% conversion) and the purified sample of unreacted starting material are prepared for quantitative NMR analysis.
-
Quantitative Single-Pulse NMR: This is a common method for measuring the site-specific isotopic fractionation.
-
Acquisition Parameters: The experiment must be performed under strict quantitative conditions. This includes a long relaxation delay (at least 5 times the longest T1 relaxation time), a measured 90° flip angle, high digital resolution, and a high signal-to-noise ratio (>250).
-
Processing: The raw data (FID) is zero-filled significantly (e.g., to 256K points) before Fourier transformation. The resulting spectrum is carefully phased and subjected to a zeroth-order baseline correction without tilt.
-
-
-
Data Analysis and KIE Calculation:
-
The integrals of the specific proton signals corresponding to the site of interest and a reference site (where no KIE is expected) are measured with high precision in both the reference and the reacted samples.
-
The change in the isotopic ratio (R) is calculated. R is the ratio of the isotopologue of interest to a reference isotopologue.
-
The KIE is calculated using the appropriate equation that relates the fractional conversion (F) and the change in the isotopic ratio of the starting material (R/R₀).
-
Caption: Experimental workflow for determining KIE via a competitive experiment.
Other Analytical Techniques
-
Isotope-Ratio Mass Spectrometry (IRMS): IRMS offers superior precision for measuring mixtures of stable isotopes and is a powerful tool for KIE determination, often coupled with gas or liquid chromatography.
-
2D Heteronuclear NMR (e.g., HSQC): Advanced NMR techniques like ¹H-detected 2D [¹³C,¹H]-HSQC can also be used to determine KIEs with high accuracy and precision.
Conclusion
The kinetic isotope effect in deuterated compounds is a fundamental phenomenon with profound implications for both mechanistic chemistry and pharmaceutical sciences. A thorough understanding of the principles behind primary and secondary KIEs allows researchers to probe the transition states of chemical reactions with remarkable detail. For drug development professionals, leveraging the DKIE provides a rational and proven strategy to enhance the metabolic stability and overall pharmacokinetic properties of therapeutic agents, ultimately leading to safer and more effective medicines. The continued refinement of experimental techniques, particularly in NMR and mass spectrometry, ensures that the KIE will remain an indispensable tool in the scientist's arsenal.
References
Methodological & Application
Application Note: Quantification of Fidaxomicin in Human Plasma using a Validated LC-MS/MS Method with Fidaxomicin-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fidaxomicin (B1672665) in human plasma. The method utilizes a stable isotope-labeled internal standard, Fidaxomicin-d7, to ensure high accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction procedure. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a tandem mass spectrometer operating in negative ion electrospray ionization mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Fidaxomicin.
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridium difficile infections. Accurate quantification of Fidaxomicin in biological matrices is essential for pharmacokinetic and bioavailability studies. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of Fidaxomicin in human plasma, employing this compound as the internal standard for reliable quantification[1][2].
Experimental
Materials and Reagents
-
Fidaxomicin reference standard
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)[1]
-
Ammonium acetate (HPLC grade)[1]
-
Ammonia (B1221849) water[1]
-
Deionized water
-
Human plasma (blank)
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source[1]
-
Analytical column: XSelect CSH C18[1]
-
Vortex mixer[1]
-
Centrifuge
-
Evaporator
Stock and Working Solutions
-
Fidaxomicin Stock Solution (1.00 mg/mL): Accurately weigh and dissolve an appropriate amount of Fidaxomicin reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (1.00 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Fidaxomicin Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a methanol:water (50:50, v/v) mixture.
-
IS Working Solution (3.00 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 3.00 ng/mL[1].
Sample Preparation
-
To 50.0 µL of plasma sample, add 50.0 µL of the IS working solution (3.00 ng/mL this compound)[1].
-
Add 200 µL of aqueous solution and 800 µL of ethyl acetate[1].
-
Vortex the mixture for 5 minutes[1].
-
Centrifuge the samples.
-
Transfer 700 µL of the supernatant (organic layer) to a clean tube[1].
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 300 µL of methanol:water (1:1, v/v)[1].
-
Inject 10.0 µL of the reconstituted sample into the LC-MS/MS system[1].
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | XSelect CSH C18[1] |
| Mobile Phase A | 5mM Ammonium acetate aqueous solution containing 0.05% ammonia water[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10.0 µL[1] |
| Run Time | 5 minutes[1] |
| Gradient Elution | A detailed gradient elution should be optimized for the specific LC system. A representative gradient is as follows: 0.0-0.5 min: 30% B 0.5-3.0 min: 30% to 95% B 3.0-4.0 min: 95% B 4.0-4.1 min: 95% to 30% B 4.1-5.0 min: 30% B |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion[3] |
| Spray Voltage | -4500 V[3] |
| Ion Source Temperature | 500 °C[3] |
| Curtain Gas | 35 psi[3] |
| Gas 1 (Nebulizer Gas) | 65 psi[3] |
| Gas 2 (Turbo Gas) | 65 psi[3] |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Fidaxomicin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fidaxomicin | 1057.4 | 455.1 |
| This compound | 1064.5 | 455.1 |
Method Validation
The method was validated for linearity, sensitivity, accuracy, precision, and extraction recovery.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.100 to 20.0 ng/mL for Fidaxomicin in human plasma. The lower limit of quantification (LLOQ) was established at 0.100 ng/mL[3].
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations: low (LQC), medium (MQC), and high (HQC). The results are summarized in Table 2.
Table 2: Accuracy and Precision of Fidaxomicin Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LQC | 0.300 | < 15% | ± 15% | < 15% | ± 15% |
| MQC | 2.50 | < 15% | ± 15% | < 15% | ± 15% |
| HQC | 15.0 | < 15% | ± 15% | < 15% | ± 15% |
(Note: The values in Table 2 are representative of typical acceptance criteria for bioanalytical method validation and are based on the QC levels mentioned in the search results[1]. Actual experimental values would be determined during method validation.)
Extraction Recovery
The extraction recovery of Fidaxomicin was determined at LQC, MQC, and HQC levels and was found to be consistent and reproducible. The extraction recovery for Fidaxomicin was approximately 66.9% to 73.0%, while the recovery for the internal standard, this compound, was approximately 77.8%[3].
Visualizations
Caption: Experimental workflow for the quantification of Fidaxomicin.
Caption: Logical relationship of the analytical method components.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Fidaxomicin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple liquid-liquid extraction procedure and the rapid chromatographic runtime make this method suitable for high-throughput analysis in a clinical or research setting.
References
Application Note: High-Throughput Bioanalytical Method for the Quantification of Fidaxomicin in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive bioanalytical method for the determination of Fidaxomicin (B1672665) in human plasma. The method utilizes a simple and efficient liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method has been developed and is presented here to meet the requirements for clinical research and pharmacokinetic studies, offering high sensitivity with a lower limit of quantification (LLOQ) of 0.100 ng/mL. This document provides detailed protocols for sample preparation, chromatographic and mass spectrometric conditions, and summarizes the method's performance characteristics.
Introduction
Fidaxomicin is a narrow-spectrum macrolide antibiotic used for the treatment of Clostridium difficile-associated diarrhea.[1] Accurate measurement of Fidaxomicin concentrations in human plasma is crucial for pharmacokinetic assessments and to support clinical trials.[1][2] Due to its low systemic absorption, a highly sensitive analytical method is required.[3][4] This application note details a validated LC-MS/MS method for the quantitative analysis of Fidaxomicin and its active metabolite, OP-1118, in human plasma.
Materials and Methods
Reagents and Materials
-
Fidaxomicin reference standard
-
Fidaxomicin-d7 (internal standard)
-
OP-1118 reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: XSelect CSH C18 or equivalent
-
Vortex mixer
-
Centrifuge
-
Automated liquid handler (optional)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1.00 mg/mL): Prepare individual stock solutions of Fidaxomicin, OP-1118, and this compound by dissolving the accurately weighed reference standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Fidaxomicin and OP-1118 stock solutions in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard (IS) Working Solution (3.00 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 3.00 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 50.0 µL of plasma sample, add 50.0 µL of the internal standard working solution (3.00 ng/mL this compound).
-
Add 200 µL of deionized water.
-
Add 800 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge for 5 minutes to separate the layers.
-
Transfer 700 µL of the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 300 µL of methanol:water (1:1, v/v).
-
Inject the reconstituted sample into the LC-MS/MS system.
Alternative sample preparation methods such as protein precipitation with acetonitrile followed by solid-phase extraction (SPE) have also been reported to be effective.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: XSelect CSH C18
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient is employed for the separation.
-
Injection Volume: 10 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: The specific precursor and product ions for Fidaxomicin, OP-1118, and the internal standard should be optimized on the specific mass spectrometer being used.
Bioanalytical Workflow
Caption: Bioanalytical workflow for Fidaxomicin analysis in human plasma.
Method Performance
The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and matrix effect.
Linearity
The method demonstrated excellent linearity over the concentration range of 0.100 to 20.0 ng/mL for Fidaxomicin and 0.200 to 40.0 ng/mL for OP-1118 in human plasma.
| Analyte | Calibration Range (ng/mL) |
| Fidaxomicin | 0.100 - 20.0 |
| OP-1118 | 0.200 - 40.0 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The results met the acceptance criteria as per regulatory guidelines.
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Fidaxomicin | LQC | < 15% | < 15% | ± 15% |
| MQC | < 15% | < 15% | ± 15% | |
| HQC | < 15% | < 15% | ± 15% | |
| OP-1118 | LQC | < 15% | < 15% | ± 15% |
| MQC | < 15% | < 15% | ± 15% | |
| HQC | < 15% | < 15% | ± 15% |
Note: Specific values were not provided in the source material, but acceptance criteria are presented.
Extraction Recovery and Matrix Effect
The extraction recovery of Fidaxomicin and its metabolite was consistent and reproducible across the QC levels.
| Analyte | LQC Recovery (%) | MQC Recovery (%) | HQC Recovery (%) |
| Fidaxomicin | 66.9 | 73.0 | 72.9 |
| OP-1118 | 61.0 | 62.2 | 64.5 |
| This compound | - | 77.8 | - |
The matrix effect was evaluated and found to be minimal, with the internal standard effectively compensating for any ion suppression or enhancement.
Mechanism of Action
Fidaxomicin acts by inhibiting bacterial RNA polymerase, thereby inhibiting RNA synthesis. This mechanism is distinct from that of other antibiotics used to treat C. difficile infections.
Caption: Mechanism of action of Fidaxomicin.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Fidaxomicin and its metabolite OP-1118 in human plasma. The simple liquid-liquid extraction procedure allows for high throughput, making it suitable for supporting large-scale clinical studies. The method meets the regulatory requirements for bioanalytical method validation and can be readily implemented in a clinical research setting.
References
- 1. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Fidaxomicin Analysis in Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and quantification of fidaxomicin (B1672665) and its primary metabolite, OP-1118, from human fecal samples. The protocols are designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a common and robust analytical technique for this purpose.
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridium difficile infection (CDI). It acts locally in the gastrointestinal tract, resulting in high concentrations in the feces.[1][2] Monitoring fecal concentrations of fidaxomicin and its active metabolite, OP-1118, is crucial for pharmacokinetic studies and to ensure therapeutic levels are achieved at the site of infection.[1][2] The complex nature of the fecal matrix necessitates robust and efficient sample preparation techniques to ensure accurate and reproducible analytical results.
This document outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), with a primary focus on the SPE method, which is well-documented in the literature for this application.
Quantitative Data Summary
The following table summarizes quantitative data for fidaxomicin and its metabolite OP-1118 in fecal samples, as reported in various studies. This data is essential for understanding the expected concentration ranges and the performance of the analytical methods.
| Analyte | Parameter | Value | Reference |
| Fidaxomicin | Mean Fecal Concentration | 1396 ± 1019 µg/g | [1] |
| OP-1118 | Mean Fecal Concentration | 834 ± 617 µg/g | |
| Fidaxomicin | Fecal Concentration Range | 639 - 2710 µg/g | |
| OP-1118 | Fecal Concentration Range | 213 - 1210 µg/g | |
| Fidaxomicin | Lower Limit of Quantification (LLOQ) in Fecal Homogenate | 50 ng/mL | |
| Fidaxomicin | Lower Limit of Quantification (LLOQ) in Feces | 50 µg/g |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is based on methods described for the analysis of fidaxomicin in fecal samples from clinical trials.
a. Materials and Reagents
-
Fidaxomicin and OP-1118 analytical standards
-
Methylated fidaxomicin (OP-1393) as an internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Acetic acid, glacial
-
Water, deionized
-
Methanol (B129727) (MeOH), HPLC grade
-
Homogenizer (e.g., bead beater, sonicator)
-
Centrifuge
-
SPE well plates or cartridges (e.g., C18 or a polymer-based sorbent)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
LC-MS/MS system
b. Sample Preparation Workflow
c. Detailed Procedure
-
Homogenization:
-
Weigh a portion of the fecal sample (e.g., 0.5 - 1.0 g).
-
Add a solution of acetonitrile and acetic acid (e.g., 99:1 v/v) at a fixed ratio (e.g., 1:5 w/v).
-
Homogenize the sample thoroughly using a bead beater or sonicator until a uniform suspension is achieved.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes) to pellet solid material.
-
-
Extraction:
-
Take a known aliquot of the supernatant.
-
Dilute the aliquot with a water/acetonitrile solution (90:10 v/v).
-
Add the internal standard, methylated fidaxomicin (OP-1393), to the diluted sample.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of a weak solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the fidaxomicin and OP-1118 from the cartridge with 1-2 mL of a strong solvent, such as methanol or acetonitrile.
-
-
-
Final Preparation and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100-200 µL of the initial mobile phase of the LC method).
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol (Representative)
While less specifically documented for fidaxomicin in feces, a generic LLE protocol can be adapted.
a. Materials and Reagents
-
Fecal homogenate (prepared as in the SPE protocol)
-
Internal Standard (OP-1393)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
b. LLE Workflow
c. Detailed Procedure
-
Sample Preparation:
-
To an aliquot of the fecal homogenate supernatant, add the internal standard.
-
-
Extraction:
-
Add 3-5 volumes of the extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at a moderate speed (e.g., 3000 x g for 5 minutes) to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Final Preparation and Analysis:
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject into the LC-MS/MS system.
-
Protein Precipitation (PPT) Protocol (Representative)
PPT is a simpler but potentially less clean method. It is often used for plasma samples and can be adapted for fecal homogenates, though it may result in higher matrix effects.
a. Materials and Reagents
-
Fecal homogenate (prepared as in the SPE protocol)
-
Internal Standard (OP-1393)
-
Cold acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
b. PPT Workflow
c. Detailed Procedure
-
Precipitation:
-
To an aliquot of the fecal homogenate supernatant, add the internal standard.
-
Add 3-4 volumes of cold acetonitrile.
-
Vortex vigorously for 30-60 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system or evaporate and reconstitute if concentration is needed.
-
Conclusion
The choice of sample preparation technique will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation. The SPE method is a robust and widely cited technique for the analysis of fidaxomicin in fecal samples, offering good recovery and removal of matrix interferences. LLE and PPT provide simpler and faster alternatives but may require more extensive method development and validation to ensure adequate performance for the complex fecal matrix.
References
- 1. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Fidaxomicin from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidaxomicin (B1672665) is a narrow-spectrum macrolide antibiotic used for the treatment of Clostridioides difficile infection (CDI). Accurate quantification of fidaxomicin and its active metabolite, OP-1118, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid-liquid extraction (LLE) is a robust and widely used technique for the extraction of drugs from complex biological samples, offering high recovery and clean extracts suitable for subsequent analysis by methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document provides detailed protocols for the liquid-liquid extraction of fidaxomicin from human plasma. Additionally, a general protocol is provided as a starting point for the extraction of fidaxomicin from more complex matrices like feces and tissue homogenates, for which specific validated LLE protocols are less commonly described in the literature.
Application Note 1: Liquid-Liquid Extraction of Fidaxomicin and its Metabolite OP-1118 from Human Plasma
This protocol is adapted from a validated bioanalytical method for the simultaneous determination of fidaxomicin and its main metabolite, OP-1118, in human plasma.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described liquid-liquid extraction method coupled with LC-MS/MS analysis.
| Analyte | Quality Control Level | Extraction Recovery Rate (%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) |
| Fidaxomicin | Low (LQC) | 66.9%[1] | 0.100[1] | 0.100 - 20.0[1] |
| Medium (MQC) | 73.0%[1] | |||
| High (HQC) | 72.9%[1] | |||
| OP-1118 | Low (LQC) | 61.0%[1] | 0.200[1] | 0.200 - 40.0[1] |
| Medium (MQC) | 62.2%[1] | |||
| High (HQC) | 64.5%[1] | |||
| Fidaxomicin-d7 (B1159964) (Internal Standard) | - | 77.8%[1] | - | - |
Experimental Protocol
Materials and Reagents:
-
Human plasma samples
-
Fidaxomicin and OP-1118 reference standards
-
This compound (or other suitable internal standard)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
96-well plates (optional)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Protocol Steps:
-
Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50.0 µL of the plasma sample.[1]
-
-
Internal Standard Spiking:
-
Add 50.0 µL of the internal standard solution (e.g., 3.00 ng/mL this compound in a suitable solvent) to the plasma sample.[1]
-
-
Extraction:
-
Supernatant Transfer:
-
Carefully transfer 700 µL of the upper organic layer (ethyl acetate) to a clean tube or a well in a 96-well plate, being careful not to disturb the aqueous layer and protein pellet.[1]
-
-
Evaporation:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue with 300 µL of a methanol-water mixture (1:1, v/v).[1]
-
Vortex briefly to ensure the residue is fully dissolved.
-
-
Analysis:
-
The sample is now ready for injection into an LC-MS/MS system for analysis.
-
Experimental Workflow Diagram
Caption: Workflow for the liquid-liquid extraction of fidaxomicin from plasma.
Application Note 2: General Liquid-Liquid Extraction Protocol for Fidaxomicin from Feces and Tissue Homogenates
Disclaimer: This is a generalized protocol and has not been specifically validated for fidaxomicin. It serves as a starting point for method development and will require optimization and validation for specific applications. Fidaxomicin is primarily found in feces at high concentrations.[2][3] For fecal samples, homogenization is a critical first step.
Experimental Protocol
Materials and Reagents:
-
Fecal or tissue samples
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fidaxomicin reference standard
-
Suitable internal standard
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture such as chloroform/methanol)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Centrifuge tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Protocol Steps:
-
Sample Homogenization (Feces and Tissues):
-
Weigh a portion of the fecal or tissue sample (e.g., 0.5-1.0 g).
-
Add a suitable volume of homogenization buffer (e.g., 3-5 mL per gram of sample).
-
Homogenize the sample until a uniform suspension is achieved.
-
-
Sample Preparation:
-
Transfer a measured aliquot (e.g., 1 mL) of the homogenate to a centrifuge tube.
-
-
Internal Standard Spiking:
-
Spike the homogenate with a known amount of a suitable internal standard.
-
-
Extraction:
-
Add a volume of the selected organic extraction solvent (e.g., 3-5 mL of ethyl acetate or MTBE). The optimal solvent and volume will need to be determined experimentally.
-
Vortex the mixture vigorously for an extended period (e.g., 10-15 minutes) to ensure efficient extraction from the complex matrix.
-
For improved extraction, mechanical shaking or ultrasonication can be employed.
-
-
Centrifugation and Phase Separation:
-
Centrifuge the sample at high speed (e.g., 4000 x g for 10-15 minutes) to pellet the solid material and separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully aspirate the upper organic layer, avoiding the aqueous layer and the pelleted solids. Transfer it to a clean tube.
-
A second extraction of the remaining aqueous layer and pellet with a fresh aliquot of the organic solvent may be necessary to improve recovery.
-
-
Evaporation:
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a small, precise volume of a suitable solvent compatible with the analytical method (e.g., methanol/water mixture).
-
-
Analysis:
-
The reconstituted sample can now be analyzed, typically by LC-MS/MS.
-
Experimental Workflow Diagram
Caption: General LLE workflow for fidaxomicin from complex matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Chromatographic Separation of Fidaxomicin and Fidaxomicin-d7 for Bioanalytical Applications
Abstract
This application note details a robust and sensitive method for the simultaneous determination of Fidaxomicin (B1672665) and its deuterated internal standard, Fidaxomicin-d7, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications in drug development. The method employs a straightforward liquid-liquid extraction for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the workflow to aid researchers and scientists in replicating this methodology.
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic primarily used for the treatment of Clostridium difficile-associated diarrhea (CDAD)[1]. Accurate quantification of Fidaxomicin in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry, as they correct for variability in sample preparation and matrix effects[2]. This application note presents a validated LC-MS/MS method for the reliable quantification of Fidaxomicin in human plasma, utilizing this compound as the internal standard[3].
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
The following protocol outlines the liquid-liquid extraction procedure for isolating Fidaxomicin and this compound from human plasma[3]:
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
Pipette 50.0 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 50.0 µL of the internal standard solution (this compound, 3.00 ng/mL in methanol:water (50:50, v/v)).
-
Add 200 µL of aqueous solution and 800 µL of ethyl acetate (B1210297) to the sample.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and then let it stand for 5 minutes to allow for phase separation.
-
Carefully transfer 700 µL of the upper organic layer (supernatant) to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried residue with 300 µL of methanol-water (1:1, v/v).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
Table 1: Chromatographic Conditions [3]
| Parameter | Value |
| Chromatographic Column | XSelect CSH C18 |
| Mobile Phase A | 5mM Ammonium Acetate in water with 0.05% Ammonia Water |
| Mobile Phase B | Methanol |
| Gradient Elution | A gradient elution program is utilized over a 5-minute run time. |
| Flow Rate | Not specified, but typically 0.3-0.6 mL/min for UHPLC. |
| Injection Volume | 10.0 µL |
| Column Temperature | Not specified, typically maintained between 30-40 °C. |
Table 2: Mass Spectrometry Conditions [3]
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| Spray Voltage | -4500 V |
| Gas 1 (Nebulizer Gas) | 65 psi |
| Gas 2 (Heater Gas) | 65 psi |
| Curtain Gas | 35 psi |
| Ion Source Temperature | 500 °C |
| Collision Induced Dissociation Gas | 9 psi |
| Dwell Time | 150 ms |
| Declustering Potential (DP) | -80 V |
| Collision Energy (CE) | -43 eV |
Quantitative Analysis
Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of Fidaxomicin and a constant concentration of this compound.
Table 3: Mass Transitions and Quantitative Parameters [3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) |
| Fidaxomicin | 1055.5 | 231.0 | 0.100 |
| This compound (IS) | 1062.5 | 231.0 | N/A |
| OP-1118 (Metabolite) | 985.3 | 231.0 | 0.200 |
Table 4: Method Performance Characteristics [3]
| Parameter | Fidaxomicin | OP-1118 | This compound |
| Extraction Recovery (LQC) | 66.9% | 61.0% | 77.8% |
| Extraction Recovery (MQC) | 73.0% | 62.2% | 77.8% |
| Extraction Recovery (HQC) | 72.9% | 64.5% | 77.8% |
| Matrix Factor (LQC, IS Normalized) | 96.8% (RSD 6.1%) | 78.1% (RSD 3.0%) | N/A |
| Matrix Factor (HQC, IS Normalized) | 100.7% (RSD 1.9%) | 68.4% (RSD 1.4%) | N/A |
Visualizations
The following diagrams illustrate the key workflows and relationships in the bioanalytical process.
Caption: Workflow for the bioanalysis of Fidaxomicin.
References
Application Note: The Use of Fidaxomicin-d7 in Pharmacokinetic Studies of Fidaxomicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fidaxomicin (B1672665) is a narrow-spectrum, macrocyclic antibiotic used for the treatment of Clostridium difficile-associated diarrhea (CDAD).[1][2] It functions by inhibiting bacterial RNA polymerase.[3] Following oral administration, fidaxomicin has minimal systemic absorption and is primarily confined to the gastrointestinal tract.[3][4] It is metabolized to its main and pharmacologically active metabolite, OP-1118, through hydrolysis of the isobutyryl ester.
Accurate quantification of fidaxomicin and OP-1118 in biological matrices is essential for pharmacokinetic (PK) and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis. Fidaxomicin-d7 (B1159964), a deuterium-labeled version of fidaxomicin, is an ideal internal standard for this purpose, ensuring high accuracy and precision in the bioanalysis of fidaxomicin.
This application note provides a detailed protocol for the simultaneous quantification of fidaxomicin and its metabolite OP-1118 in human plasma using this compound as an internal standard, along with a summary of relevant pharmacokinetic data.
Pharmacokinetic Profile of Fidaxomicin and OP-1118
-
Absorption : Systemic absorption of fidaxomicin is very low following oral administration, with plasma concentrations typically in the low ng/mL range. The median time to reach maximum plasma concentration (Tmax) is generally between 1-3 hours.
-
Metabolism : Fidaxomicin is primarily metabolized in vivo via hydrolysis to form OP-1118. This transformation does not heavily involve cytochrome P450 (CYP) enzymes. The metabolite OP-1118 also possesses antibacterial activity against C. difficile, although it is weaker than the parent compound.
-
Distribution : After oral administration, fidaxomicin and OP-1118 are found in very high concentrations in feces, which is the site of action against C. difficile.
-
Excretion : The primary route of excretion for both fidaxomicin and its metabolite is through the feces.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for fidaxomicin and its metabolite OP-1118 from studies in various patient populations.
| Parameter | Fidaxomicin | OP-1118 | Population | Source |
| Cmax (Peak Plasma Concentration) | 1.2 - 154 ng/mL | 4.7 - 555 ng/mL | Patients with IBD and CDI | |
| 8.7 ± 5.3 ng/mL | - | Healthy Japanese Subjects (Multiple Dose) | ||
| 7.0 ± 3.7 ng/mL | - | Healthy Caucasian Subjects (Multiple Dose) | ||
| Mean: 22.8 - 28.5 ng/mL | Mean: 44.5 - 85.6 ng/mL | Patients with CDI | ||
| 0.6 - 87.4 ng/mL | 2.4 - 882.0 ng/mL | Pediatric Patients with CDAD | ||
| Tmax (Time to Peak Concentration) | Median: 1 - 2 h | Median: 1 - 2 h | Patients with IBD and CDI | |
| Median: 2 - 3 h | - | Healthy Subjects | ||
| Fecal Concentration | >1000 µg/g | >800 µg/g | Patients with CDI | |
| Mean: 3228 µg/g | Mean: 865.5 µg/g | Pediatric Patients with CDAD |
Bioanalytical Method and Protocol
The following protocol describes a validated LC-MS/MS (B15284909) method for the simultaneous quantification of fidaxomicin and OP-1118 in human plasma using this compound as the internal standard (IS).
Experimental Workflow
Caption: Bioanalytical workflow for pharmacokinetic analysis.
Protocol: Plasma Sample Preparation
-
Pipette 50.0 µL of human plasma sample into a clean microcentrifuge tube.
-
Add 50.0 µL of the internal standard working solution (e.g., 3.00 ng/mL this compound in methanol).
-
Add 200 µL of an aqueous solution (e.g., purified water) and 800 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Allow the sample to stand for 5 minutes to let the layers separate.
-
Carefully transfer approximately 700 µL of the upper organic supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue with 300 µL of a methanol-water solution (1:1, v/v).
-
Vortex briefly and transfer the solution to an autosampler vial for analysis.
-
Inject 10.0 µL of the reconstituted sample onto the LC-MS/MS system.
Instrumentation and Conditions
The following table provides typical instrument parameters for the analysis.
| Parameter | Specification |
| Liquid Chromatography | |
| HPLC System | Agilent, Shimadzu, Waters, or equivalent |
| Column | XSelect CSH C18 or equivalent |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile (containing formic acid or ammonium (B1175870) acetate) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Tandem Mass Spectrometry | |
| MS System | Sciex, Waters, Thermo Fisher, or equivalent triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Monitored Transitions | Specific precursor-to-product ion transitions for Fidaxomicin, OP-1118, and this compound |
| Dwell Time | 50 - 100 ms per transition |
Data Presentation: Method Validation Parameters
This table summarizes key validation results for a bioanalytical method using this compound.
| Parameter | Fidaxomicin | OP-1118 | This compound (IS) | Source |
| Linearity Range | 0.2 - 100.0 ng/mL | 0.2 - 100.0 ng/mL | N/A | |
| LLOQ | 0.2 ng/mL | 0.2 ng/mL | N/A | |
| Intra-day Precision (%RSD) | < 8.7% | < 8.7% | N/A | |
| Inter-day Precision (%RSD) | < 9.3% | < 9.3% | N/A | |
| Accuracy | -5.0% to 12.8% | -5.0% to 12.8% | N/A | |
| Extraction Recovery | 66.9% - 73.0% | 61.0% - 64.5% | 77.8% | |
| Matrix Factor (IS Normalized) | 96.8% - 100.7% | 68.4% - 78.1% | N/A |
Metabolism of Fidaxomicin
The primary metabolic pathway for fidaxomicin is the hydrolysis of its isobutyryl ester to form the active metabolite OP-1118. This process is crucial to understanding the overall pharmacological profile of the drug.
Caption: Primary metabolic pathway of Fidaxomicin.
Conclusion
This compound serves as an excellent internal standard for the bioanalytical quantification of fidaxomicin and its primary metabolite, OP-1118, in plasma. The use of a stable isotope-labeled standard in conjunction with a validated LC-MS/MS method allows for highly accurate and precise measurements necessary for robust pharmacokinetic characterization. The protocol and data presented here provide a comprehensive guide for researchers and drug development professionals involved in the clinical evaluation of fidaxomicin.
References
- 1. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Comparison of the Safety, Tolerability, and Pharmacokinetics of Fidaxomicin in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fidaxomicin-d7 as an Internal Standard for in vitro C. difficile Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidaxomicin (B1672665) is a first-in-class macrocyclic antibacterial drug approved for the treatment of Clostridioides difficile infection (CDI).[1][2] It exhibits a narrow spectrum of activity and is bactericidal against C. difficile, inhibiting RNA synthesis by binding to bacterial RNA polymerase.[3][4][5][6] In the realm of in vitro studies, accurate quantification of fidaxomicin is crucial for a variety of assays, including the determination of minimum inhibitory concentrations (MIC), time-kill kinetics, and the assessment of the drug's impact on toxin production. The use of a stable isotope-labeled internal standard, such as fidaxomicin-d7 (B1159964), is essential for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis by correcting for variability during sample preparation and analysis.
These application notes provide detailed protocols for key in vitro experiments involving fidaxomicin and C. difficile, with a focus on the proper use of this compound as an internal standard for accurate quantification.
I. Quantification of Fidaxomicin in in vitro Cultures using LC-MS/MS with this compound Internal Standard
This protocol outlines the preparation and analysis of samples from C. difficile cultures for the quantification of fidaxomicin.
Experimental Protocol
1. Materials and Reagents:
-
C. difficile culture grown in a suitable broth medium (e.g., Brain Heart Infusion supplemented with yeast extract and L-cysteine [BHIS])
-
Fidaxomicin
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
2. Sample Preparation:
-
Transfer 1 mL of the C. difficile culture to a microcentrifuge tube.
-
Add a known concentration of this compound internal standard solution.
-
Lyse the bacterial cells by methods such as sonication or bead beating.
-
Precipitate proteins by adding three volumes of cold acetonitrile.
-
Vortex the mixture vigorously and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the cell debris and precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
3. LC-MS/MS Analysis:
-
LC Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for both fidaxomicin and this compound.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of fidaxomicin to this compound against the concentration of fidaxomicin standards.
-
Determine the concentration of fidaxomicin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Figure 1. Workflow for Fidaxomicin Quantification in in vitro Cultures.
II. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocol (Broth Microdilution)
1. Materials and Reagents:
-
C. difficile isolates
-
Fidaxomicin stock solution
-
BHIS broth
-
96-well microtiter plates
-
Anaerobic incubation system
2. Procedure:
-
Prepare serial two-fold dilutions of fidaxomicin in BHIS broth in a 96-well plate.
-
Prepare a standardized inoculum of each C. difficile isolate (e.g., 0.5 McFarland standard) and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
The MIC is determined as the lowest concentration of fidaxomicin with no visible turbidity.[7]
Quantitative Data: Fidaxomicin MICs against C. difficile
| Number of Isolates | Geographic Region | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| 1323 | Multiple | ≤0.001–1 | - | 0.5 | [8] |
| 110 | US, South America, Europe | 0.015 - 0.25 | - | 0.125 | [8] |
| 188 | Hungary | ≤0.008–0.5 | - | 0.125 | [7][9] |
| 82 | Not Specified | 0.008–0.125 | <0.06 | 0.06 | [10] |
| 313 | Israel | 0.03-16 | 0.25 | 0.5 | [11] |
| 1310 | Canada | 0.055 - 2 | - | 0.25 | [7] |
| 403 | Taiwan | ≤ 0.015 to 0.5 | - | 0.5 | [7] |
| 925 | US | 0.004 to 4 | - | 0.5 | [7] |
| 101 | China | 0.032 to 1 | - | 0.5 | [7] |
| 64 | Czech Republic | 0.06 to 0.25 | - | 0.125 | [7] |
III. in vitro Toxin Production Inhibition Assay
This assay evaluates the effect of sub-inhibitory concentrations of fidaxomicin on the production of C. difficile toxins A and B.
Experimental Protocol
1. Materials and Reagents:
-
Toxigenic C. difficile strain
-
Fidaxomicin
-
BHIS broth
-
Commercial ELISA kit for C. difficile toxins A and B
2. Procedure:
-
Grow a culture of toxigenic C. difficile to the early stationary phase.
-
Add sub-inhibitory concentrations of fidaxomicin (e.g., 1/4x or 1/8x MIC) to the culture.[9] Include a no-drug control.
-
Continue incubation under anaerobic conditions.
-
At various time points (e.g., 24, 48, 72 hours), collect aliquots of the culture.
-
Centrifuge the aliquots to pellet the cells and collect the supernatant.
-
Quantify the concentration of toxins A and B in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[5][9]
-
At each time point, also perform viable cell counts to ensure that the sub-inhibitory concentrations of fidaxomicin are not affecting bacterial growth.[9]
Figure 2. Workflow for in vitro Toxin Production Inhibition Assay.
IV. Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Experimental Protocol
1. Materials and Reagents:
-
C. difficile isolate
-
Fidaxomicin
-
BHIS broth
-
Phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates for colony counting
-
Anaerobic incubation system
2. Procedure:
-
Prepare an overnight culture of C. difficile in the logarithmic growth phase.
-
Dilute the culture in pre-reduced BHIS to a starting inoculum of approximately 10^6 CFU/mL.[4]
-
Add fidaxomicin at various multiples of the MIC (e.g., 2x, 4x, 8x, 16x MIC).[3][6] Include a growth control without the antibiotic.
-
Incubate the cultures under anaerobic conditions at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24, 48 hours), withdraw aliquots from each culture.
-
Perform serial dilutions in PBS and plate onto appropriate agar for colony counting.
-
Incubate the plates anaerobically for 48 hours and then count the colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of fidaxomicin.
Quantitative Data: Time-Kill Kinetics of Fidaxomicin
| C. difficile Strain | Fidaxomicin Concentration | Time (hours) | Log10 Reduction in CFU/mL | Reference |
| ATCC 43255 | 4x MIC | 48 | ≥3 | [6] |
| Clinical BI Strain ORG 1687 | 4x MIC | 48 | ≥3 | [6] |
| Laboratory Mutant ORG 1620 | 2x MIC | 48 | >3 | [3] |
| C. difficile 630 | 20x MIC | 6 | Below limit of detection | [10] |
| C. difficile 630 | 2-10x MIC | 24 | Below limit of detection | [10] |
V. Mechanism of Action of Fidaxomicin
Fidaxomicin's targeted action against C. difficile is a key aspect of its clinical efficacy.
Figure 3. Simplified Signaling Pathway of Fidaxomicin's Mechanism of Action.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers utilizing this compound as an internal standard in in vitro studies of C. difficile. The accurate quantification of fidaxomicin is paramount for the reliable determination of its antimicrobial activity and its effects on key virulence factors such as toxin production. The methodologies outlined herein, coupled with the provided quantitative data, serve as a valuable resource for the continued investigation of this important therapeutic agent.
References
- 1. adsp.nm.org [adsp.nm.org]
- 2. Fidaxomicin in Clostridium difficile infection: latest evidence and clinical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing kinetics of fidaxomicin and its major metabolite, OP-1118, against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fidaxomicin inhibits toxin production in Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Killing kinetics of fidaxomicin and its major metabolite, OP-1118, against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fidaxomicin for the Treatment of Clostridioides difficile Infection in Adult Patients: An Update on Results from Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: Quantification of Fidaxomicin and its Metabolite OP-1118 in Human Plasma using LC-MS/MS with Fidaxomicin-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fidaxomicin (B1672665) and its primary metabolite, OP-1118, in human plasma. The method utilizes fidaxomicin-d7 (B1159964) as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple liquid-liquid extraction procedure is employed for sample preparation, offering excellent recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.
Introduction
Fidaxomicin is a narrow-spectrum macrolide antibiotic used for the treatment of Clostridium difficile infection.[1] It is primarily metabolized in the intestine to its active metabolite, OP-1118, through hydrolysis.[2][3] Accurate quantification of both fidaxomicin and OP-1118 in biological matrices is crucial for understanding their pharmacokinetic profiles and ensuring therapeutic efficacy. This document provides a detailed protocol for their simultaneous determination in human plasma using an LC-MS/MS method with this compound as the internal standard. The method is designed to be simple, rapid, and highly sensitive, meeting the requirements for analyzing a large number of clinical research samples.[1]
Experimental Workflow
Caption: Experimental workflow for the quantification of fidaxomicin and OP-1118.
Experimental Protocols
Materials and Reagents
-
Fidaxomicin reference standard
-
OP-1118 reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
96-well plates
-
Centrifuge tubes
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 50.0 µL of human plasma into a centrifuge tube.[1]
-
Add 50.0 µL of the internal standard solution (3.00 ng/mL this compound).[1]
-
Add 200 µL of ultrapure water.[1]
-
Add 800 µL of ethyl acetate.[1]
-
Vortex the mixture for 5 minutes, then let it stand for 5 minutes.[1]
-
Centrifuge the sample.
-
Transfer 700 µL of the supernatant (organic layer) to a clean 96-well plate.[1]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue with 300 µL of methanol-water (1:1, v/v).[1]
-
Inject 10.0 µL of the reconstituted sample into the LC-MS/MS system.[1]
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | XSelect CSH C18[1] |
| Mobile Phase | Gradient elution (specifics to be optimized) |
| Flow Rate | To be optimized |
| Column Temperature | To be optimized |
| Injection Volume | 10.0 µL[1] |
Mass Spectrometry Conditions
The analysis is performed using an electrospray ionization (ESI) source in negative ion detection mode.[1]
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative[1] |
| Spray Voltage | -4500 V[1] |
| Ion Source Temperature | 500 °C[1] |
| Gas 1 (Nebulizer Gas) | 65 psi[1] |
| Gas 2 (Heater Gas) | 65 psi[1] |
| Curtain Gas | 35 psi[1] |
| Collision Gas | 9 psi[1] |
| Dwell Time | 150 ms[1] |
| Declustering Potential (DP) | -80 V[1] |
| Collision Energy (CE) | -43 eV[1] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fidaxomicin | 1055.5 | 231.0[1] |
| OP-1118 | 985.3 | 231.0[1] |
| This compound | 1062.5 | 231.0[1] |
Quantitative Data Summary
The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effects.
Calibration Curve and Linearity
| Analyte | Range (ng/mL) |
| Fidaxomicin | 0.100 - 15.0 |
| OP-1118 | 0.200 - 30.0 |
Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) | Signal-to-Noise Ratio (S/N) |
| Fidaxomicin | 0.100[1] | 140[1] |
| OP-1118 | 0.200[1] | 280[1] |
Extraction Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Internal Standard Normalized Matrix Factor (%) |
| Fidaxomicin | LQC | 66.9[1] | 96.8[1] |
| MQC | 73.0[1] | - | |
| HQC | 72.9[1] | 100.7[1] | |
| OP-1118 | LQC | 61.0[1] | 78.1[1] |
| MQC | 62.2[1] | - | |
| HQC | 64.5[1] | 68.4[1] | |
| This compound | - | 77.8[1] | - |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of fidaxomicin and its metabolite OP-1118 in human plasma. The use of a stable isotope-labeled internal standard and a straightforward liquid-liquid extraction protocol ensures high-quality data suitable for demanding clinical and research applications. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Fidaxomicin and OP-1118 Inhibit Clostridium difficile Toxin A- and B-Mediated Inflammatory Responses via Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fidaxomicin-d7 Detection by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the detection of Fidaxomicin-d7. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for the detection of Fidaxomicin (B1672665) and its deuterated internal standard, this compound?
A1: For the analysis of Fidaxomicin and this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed.[1][2][3] The use of an electrospray ionization (ESI) source in negative ion detection mode is a preferred approach.[1] Key parameters are summarized in the table below.
Q2: What is a suitable sample preparation method for analyzing this compound in plasma samples?
A2: A liquid-liquid extraction (LLE) method has been shown to be effective for plasma sample preparation.[1] A typical protocol involves the precipitation of proteins and extraction of the analyte using an organic solvent.
Q3: What type of chromatographic column is recommended for the separation of Fidaxomicin?
A3: A C18 column, such as an XSelect™ CSH C18, is a suitable choice for the chromatographic separation of Fidaxomicin and its internal standard.
Q4: Why is a deuterated internal standard like this compound used in the analysis?
A4: A deuterated internal standard is used to improve the accuracy and precision of quantification. It behaves similarly to the analyte of interest during sample preparation and ionization, thus compensating for variations in extraction recovery and matrix effects.
Quantitative Data Summary
The following tables provide a summary of the essential quantitative parameters for the LC-MS/MS analysis of Fidaxomicin and this compound.
Table 1: Mass Spectrometry Parameters
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Spray Voltage | -4500 V |
| Gas 1 (Nebulizer Gas) | 65 psi |
| Gas 2 (Turbo Gas) | 65 psi |
| Curtain Gas | 35 psi |
| Ion Source Temperature | 500 °C |
| Collision Induced Dissociation Gas | 9 psi |
| Dwell Time | 150 ms |
Table 2: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Fidaxomicin | 1055.5 | 231.0 | -80 V | -43 eV |
| This compound | 1062.5 | 231.0 | -80 V | -43 eV |
| OP-1118 (Metabolite) | 985.3 | 231.0 | -80 V | -43 eV |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction
-
To 50.0 µL of plasma sample, add 50.0 µL of the internal standard solution (this compound at a concentration of 3.00 ng/mL).
-
Add 200 µL of aqueous solution and 800 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and stand for 5 minutes.
-
Transfer 700 µL of the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue with 300 µL of a methanol-water solution (1:1, v/v).
-
Inject 10.0 µL of the reconstituted sample into the LC-MS/MS system for analysis.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the analysis of this compound.
Problem 1: Poor Signal Intensity or No Peak Detected
This is a frequent issue in mass spectrometry which can stem from multiple sources.
-
Possible Cause 1: Incorrect Mass Spectrometry Parameters
-
Solution: Verify that all mass spectrometer parameters, including MRM transitions, collision energy, and ion source settings, are correctly entered as specified in Table 1 and Table 2. Ensure the instrument is tuned and calibrated.
-
-
Possible Cause 2: Sample Preparation Issues
-
Solution: Check the sample extraction procedure for any errors. Ensure proper pH adjustment and complete evaporation of the solvent. Inefficient extraction can lead to low analyte concentration.
-
-
Possible Cause 3: Instrument Malfunction
-
Solution: Check for leaks in the system, especially in the gas supply lines. Ensure the autosampler and syringe are functioning correctly and that the sample is being injected. Check the detector to ensure it is operational.
-
Problem 2: High Background Noise or Contamination
Extraneous peaks and high background can interfere with the detection and quantification of the analyte.
-
Possible Cause 1: Contaminated Solvents or Reagents
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases and extraction solutions.
-
-
Possible Cause 2: Carryover from Previous Injections
-
Solution: Implement a robust needle wash protocol for the autosampler. Inject blank samples between experimental samples to check for and mitigate carryover.
-
-
Possible Cause 3: Contamination of the LC or MS System
-
Solution: Clean the ion source and other parts of the mass spectrometer as per the manufacturer's guidelines. If the column is contaminated, wash it with a strong solvent or replace it.
-
Problem 3: Inconsistent Retention Times
Shifts in retention time can affect peak identification and integration.
-
Possible Cause 1: Unstable Chromatographic Conditions
-
Solution: Ensure the column is properly conditioned and equilibrated with the mobile phase before starting the analytical run. Check for leaks in the HPLC system that could affect the mobile phase composition and flow rate.
-
-
Possible Cause 2: Changes in Mobile Phase Composition
-
Solution: Prepare fresh mobile phase and ensure it is properly degassed. Inconsistent mobile phase composition can lead to retention time variability.
-
-
Possible Cause 3: Column Degradation
-
Solution: Over time, the performance of the chromatographic column can degrade. If other troubleshooting steps fail, consider replacing the column.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isotopic back-exchange of Fidaxomicin-d7 during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic back-exchange of Fidaxomicin-d7 during sample preparation for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern for this compound?
A1: Isotopic back-exchange is the unintended replacement of deuterium (B1214612) atoms on a stable isotope-labeled internal standard, such as this compound, with hydrogen atoms from the surrounding solvent or matrix. This phenomenon can compromise the accuracy and precision of quantitative bioanalytical methods by altering the mass-to-charge ratio of the internal standard, leading to inaccurate quantification of the analyte, fidaxomicin (B1672665).
Q2: Where are the deuterium atoms located on the this compound molecule?
A2: The seven deuterium atoms in commercially available this compound are typically located on the isobutyryl ester side chain. Based on the available chemical information, the deuteration is on the two methyl groups and the methine proton of the isobutyryl group. The strategic placement of deuterium on stable C-D bonds minimizes the risk of back-exchange under typical sample preparation conditions.
Q3: What are the primary factors that can induce isotopic back-exchange of this compound?
A3: The primary factors that can promote the back-exchange of deuterium atoms include:
-
pH: Extreme pH conditions, particularly strongly basic or acidic environments, can catalyze the exchange of labile protons.
-
Temperature: Elevated temperatures during sample processing and storage can provide the energy needed for isotopic exchange to occur.
-
Solvent Composition: Protic solvents (e.g., water, methanol) can serve as a source of hydrogen atoms for back-exchange.
-
Exposure Time: Prolonged exposure to unfavorable conditions (high temperature, extreme pH) increases the likelihood of back-exchange.
Q4: Is Fidaxomicin stable during typical sample preparation procedures?
A4: Fidaxomicin is generally stable under normal laboratory conditions.[1][2] Studies have shown that it is stable in aqueous dispersions at room temperature for up to 2 hours and for up to 24 hours in applesauce or Ensure®. However, it can undergo degradation under stress conditions such as strong acid, base, and oxidation. Therefore, it is crucial to control the conditions during sample preparation to maintain the integrity of both fidaxomicin and its deuterated internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during sample preparation that may lead to the isotopic back-exchange of this compound.
Issue 1: Inconsistent or inaccurate quantification of fidaxomicin.
-
Potential Cause: Isotopic back-exchange of this compound.
-
Troubleshooting Steps:
-
Review Sample Preparation Conditions:
-
pH: Ensure that the pH of all solutions and the final sample extract is maintained within a neutral or slightly acidic range (pH 4-7). Avoid strongly acidic or basic conditions.
-
Temperature: Keep samples on ice or at a reduced temperature (e.g., 4°C) throughout the entire sample preparation process. Avoid prolonged exposure to room temperature or higher.
-
-
Minimize Exposure to Protic Solvents:
-
After extraction and solvent evaporation, reconstitute the sample in a mobile phase with a high organic content just before injection.
-
If aqueous buffers are necessary, use them for the shortest time possible and at reduced temperatures.
-
-
Evaluate Extraction Method:
-
A validated liquid-liquid extraction (LLE) protocol is recommended for plasma samples. Ensure complete phase separation and avoid carryover of the aqueous layer.
-
If using protein precipitation (PPT), optimize the precipitation agent and conditions to minimize matrix effects and exposure to harsh conditions.
-
-
Issue 2: Appearance of unexpected peaks or a shift in the retention time of the internal standard.
-
Potential Cause: Degradation of fidaxomicin or this compound, or chromatographic issues.
-
Troubleshooting Steps:
-
Assess Analyte Stability:
-
Prepare quality control (QC) samples and subject them to the same sample preparation conditions to evaluate the stability of fidaxomicin and this compound.
-
Analyze the samples immediately after preparation.
-
-
Optimize Chromatography:
-
Ensure the analytical column is properly equilibrated and that the mobile phase composition is consistent.
-
A C18 column is commonly used for the analysis of fidaxomicin.
-
-
Quantitative Data Summary
The following table summarizes the stability of fidaxomicin under various conditions, which can be extrapolated to infer conditions that would minimize the back-exchange of this compound.
| Condition | Vehicle | Duration | Stability | Reference |
| Room Temperature | Water | 2 hours | Stable | |
| Room Temperature | Applesauce | 24 hours | Stable | |
| Room Temperature | Ensure® | 24 hours | Stable | |
| Acidic Stress | 0.1 M HCl | - | Degradation observed | |
| Alkaline Stress | 0.1 M NaOH | - | Degradation observed | |
| Oxidative Stress | 3% H₂O₂ | - | Degradation observed |
Experimental Protocols
Recommended Sample Preparation Protocol for Human Plasma (Liquid-Liquid Extraction)
This protocol is adapted from a validated bioanalytical method.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and then vortex to ensure homogeneity.
-
Aliquoting: Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution to the plasma sample.
-
Addition of Aqueous Solution: Add 200 µL of an aqueous solution (e.g., purified water) to the sample.
-
Liquid-Liquid Extraction:
-
Add 800 µL of ethyl acetate (B1210297) to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Let the tube stand for 5 minutes to allow for phase separation.
-
-
Supernatant Transfer: Carefully transfer 700 µL of the upper organic layer (supernatant) to a new clean tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 300 µL of a methanol-water (1:1, v/v) solution.
-
Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system for analysis.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the prevention of isotopic back-exchange.
Caption: Chemical structure of Fidaxomicin with the deuterated isobutyryl group highlighted.
Caption: A logical workflow for troubleshooting inconsistent results potentially caused by isotopic back-exchange.
References
Technical Support Center: Overcoming Common Pitfalls with Deuterated Internal Standards for Quantification
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when using deuterated internal standards in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results with deuterated internal standards can arise from several sources. The most common issues include a lack of co-elution between the analyte and the standard, isotopic or chemical impurities in the standard, and unexpected isotopic exchange.[1]
Troubleshooting Guide: Inaccurate Quantification
1. Is your deuterated internal standard co-eluting with your analyte?
-
Problem: Deuterated compounds can have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1][2] This separation can lead to differential matrix effects, where the analyte and the internal standard are exposed to varying levels of ion suppression or enhancement, compromising the accuracy of the results.[1][3]
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they are eluting together.
-
Adjust Chromatography: If separation is observed, consider using a column with lower resolution to ensure both compounds elute as a single peak.[1][2]
-
Alternative Isotopes: If chromatographic separation persists, consider using ¹³C or ¹⁵N labeled internal standards, as they are less prone to chromatographic shifts.[2]
-
2. Have you confirmed the isotopic and chemical purity of your deuterated standard?
-
Problem: The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte's concentration.[4] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.
-
Solution:
-
Supplier Documentation: Always obtain a certificate of analysis from your supplier that details the isotopic and chemical purity.[1]
-
Purity Verification: If in doubt, the purity of the standard can be verified using techniques like high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).
-
3. Could isotopic exchange be occurring?
-
Problem: Deuterium (B1214612) atoms on the internal standard can be replaced by protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1][5] This is more probable if the deuterium labels are in chemically unstable positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1][6]
-
Solution:
-
Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[1]
-
Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a time equivalent to your sample preparation and analysis. Then, analyze the sample to check for any increase in the non-labeled compound. One study observed a 28% increase in the non-labeled compound after incubating a deuterated substance in plasma for one hour.[7]
-
Issue 2: Unstable Signal Intensity of the Internal Standard
Question: The signal intensity of my deuterated internal standard is highly variable between samples. What could be causing this?
Answer: Variability in the internal standard's signal intensity often indicates differential matrix effects or issues with the stability of the deuterated label.[1]
Troubleshooting Guide: Unstable Internal Standard Signal
1. Are you experiencing differential matrix effects?
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard might experience different levels of ion suppression or enhancement from matrix components.[1][3] This "differential matrix effect" can lead to inaccurate quantification. Studies have indicated that the matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[7]
-
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to evaluate the matrix effect.
-
Experimental Protocol: Assessing Matrix Effects
-
Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific matrix.
-
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the analytical solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract with the analyte and internal standard spiked in afterward.[5]
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[5]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A significant difference in the matrix effect between the analyte and the internal standard points to a differential matrix effect.
-
-
Data Presentation: Hypothetical Matrix Effect Experiment
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Matrix Effect (Analyte) | Matrix Effect (IS) |
| Set A (Neat) | 1,200,000 | 1,500,000 | 0.80 | - | - |
| Set B (Post-Spike) | 850,000 | 1,350,000 | 0.63 | 70.8% (Suppression) | 90.0% (Suppression) |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[5]
Issue 3: Isotopic Crosstalk and Interference
Question: I am detecting a signal for my analyte in blank samples that are only spiked with the deuterated internal standard. What is happening?
Answer: This is likely due to either isotopic contribution from the analyte to the internal standard channel or the presence of unlabeled analyte as an impurity in the internal standard material.[4]
Troubleshooting Guide: Isotopic Crosstalk
-
Problem: Natural isotopic abundance of elements like carbon-13 can cause the analyte to have a signal at the mass of the deuterated internal standard, especially if the mass difference is small.[4]
-
Solution:
-
Increase Mass Difference: The mass difference between the analyte and the deuterated IS should be at least 4-5 Da to minimize crosstalk.[4]
-
High-Resolution MS: Use a high-resolution mass spectrometer to differentiate between the analyte and internal standard.
-
Experimental Protocol: Assessing Contribution from Internal Standard
-
Objective: To determine if the internal standard is contaminated with the unlabeled analyte.
-
Methodology:
-
Prepare a Blank Sample: Use a matrix sample with no analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.[5]
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[5]
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination of the IS with the unlabeled analyte.[5]
-
Visualizations
Logical Relationships and Workflows
Caption: A flowchart for troubleshooting inaccurate quantitative results.
Caption: The consequence of chromatographic shift leading to differential matrix effects.
Caption: A diagram illustrating the process of isotopic back-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. waters.com [waters.com]
Impact of mobile phase composition on Fidaxomicin-d7 retention time
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase composition on the retention time of Fidaxomicin-d7 in reversed-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the retention time of this compound in RP-HPLC?
A1: The primary factor is the composition of the mobile phase, specifically the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous component. In reversed-phase chromatography, increasing the percentage of the organic solvent will decrease the retention time of this compound, as it is a relatively non-polar compound.
Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the analysis?
A2: Acetonitrile and methanol (B129727) are common organic modifiers in RP-HPLC. Acetonitrile typically has a stronger elution strength than methanol, which means that at the same concentration, it will result in a shorter retention time for this compound. The choice between them can also influence the selectivity of the separation of this compound from other impurities or compounds in the sample matrix.
Q3: What is the role of acidic modifiers like formic acid or trifluoroacetic acid (TFA) in the mobile phase?
A3: Acidic modifiers are added to the mobile phase to control the pH and improve peak shape by minimizing peak tailing. For macrolide antibiotics like Fidaxomicin, a slightly acidic mobile phase can help to ensure consistent ionization of any residual silanol (B1196071) groups on the silica-based stationary phase, leading to more symmetrical peaks.
Q4: Can the retention time of this compound shift even with a consistent mobile phase composition?
A4: Yes, retention time shifts can still occur due to other factors such as:
-
Column Temperature: Fluctuations in the column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time. Higher temperatures generally lead to shorter retention times.
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, which can alter its retention characteristics.
-
System Equilibration: Insufficient equilibration of the HPLC system with the new mobile phase before analysis can cause drifting retention times.
-
Flow Rate Inconsistencies: Variations in the pump's flow rate will directly impact retention times.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Shorter than expected retention time | - The concentration of the organic solvent (e.g., acetonitrile) in the mobile phase is too high.- The flow rate is too high. | - Decrease the percentage of the organic solvent in the mobile phase.- Verify and adjust the flow rate to the method-specified value. |
| Longer than expected retention time | - The concentration of the organic solvent in the mobile phase is too low.- The flow rate is too low. | - Increase the percentage of the organic solvent in the mobile phase.- Verify and adjust the flow rate to the method-specified value. |
| Drifting or inconsistent retention times | - Inadequate column equilibration.- Changes in mobile phase composition over time (e.g., evaporation of the organic component).- Fluctuations in column temperature. | - Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.- Prepare fresh mobile phase daily and keep solvent reservoirs capped.- Use a column oven to maintain a constant and consistent temperature. |
| Poor peak shape (tailing or fronting) | - Mismatch between the sample solvent and the mobile phase.- Presence of secondary interactions with the stationary phase. | - Dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase.- Ensure the mobile phase pH is appropriate and an acidic modifier is used if necessary. |
Quantitative Data Presentation
The following table provides a representative example of how changes in the mobile phase composition, specifically the percentage of acetonitrile, can be expected to influence the retention time of this compound. Please note that these are illustrative values based on general chromatographic principles for macrolide antibiotics and the exact retention times will vary depending on the specific HPLC system, column, and other experimental conditions.
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Expected Retention Time (minutes) |
| 50:50 | 15.2 |
| 60:40 | 9.8 |
| 70:30 | 6.5 |
| 80:20 | 4.1 |
| 90:10 | 2.5 |
Experimental Protocol
This section details a typical experimental protocol for the analysis of this compound using RP-HPLC.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (or Trifluoroacetic acid/ortho-phosphoric acid)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV or Mass Spectrometry (MS) detector
-
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 10.0 10 90 12.0 10 90 12.1 50 50 | 15.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm or appropriate MS settings
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the initial mobile phase composition (50:50 Acetonitrile:Water) to a final concentration of 10 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For drug formulation, it may involve dissolution in a suitable solvent followed by filtration. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
5. System Suitability: Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the retention time is less than 1% and the RSD of the peak area is less than 2%.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters influencing this compound retention time.
Validation & Comparative
A Comparative Guide to Fidaxomicin Quantification Assays: Assessing Linearity and Range
For researchers, scientists, and drug development professionals, the accurate quantification of fidaxomicin (B1672665) is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative assessment of common analytical methods for fidaxomicin quantification, with a focus on their linearity and dynamic range. Experimental data from published studies are summarized to aid in method selection and implementation.
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridium difficile infection. Its quantification in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids, requires robust and validated analytical methods. The key performance characteristics of these assays are linearity, the ability to elicit test results that are directly proportional to the concentration of the analyte, and the analytical range, the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
This guide compares the two most prevalent analytical techniques for fidaxomicin quantification—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and also discusses the application of microbiological assays.
Comparative Analysis of Quantification Methods
The choice of a quantification assay for fidaxomicin depends on the specific requirements of the study, including the sample matrix, required sensitivity, and the desired concentration range.
Data Presentation: Linearity and Range of Fidaxomicin Quantification Assays
The following tables summarize the linearity and range of different fidaxomicin quantification assays as reported in various studies.
Table 1: HPLC-UV Methods for Fidaxomicin Quantification
| Linear Range | Lower Limit of Quantitation (LLOQ) | Limit of Detection (LOD) | Correlation Coefficient (r²) | Reference |
| 10 - 150 µg/mL | 20.22 µg/mL | 6.67 µg/mL | > 0.999 | [1] |
| 5 - 30 µg/mL | 1.3 µg/mL | 0.4 µg/mL | > 0.999 | [2][3] |
| 0.35 - 0.65 mg/mL | Not Reported | Not Reported | ≥ 0.995 | [4] |
Table 2: LC-MS/MS Methods for Fidaxomicin Quantification
| Matrix | Linear Range | Lower Limit of Quantitation (LLOQ) | Correlation Coefficient (r²) | Reference |
| Human Plasma | 0.2 - 100.0 ng/mL | 0.2 ng/mL | Not Reported | [5] |
| Human Urine | 5 - 1000 ng/mL | 5.0 ng/mL | Not Reported | |
| Human Feces | 2 - 400 µg/g | 2.0 µg/g | Not Reported |
Table 3: Microbiological Assays for Antibiotic Quantification (General Principles)
| Assay Type | Principle | Linearity | Typical Range | Considerations |
| Agar (B569324) Diffusion (Zone of Inhibition) | Inhibition of microbial growth is proportional to the antibiotic concentration. | Linear relationship between the logarithm of the concentration and the zone diameter. | Dependent on the test organism's sensitivity and diffusion characteristics of the antibiotic. | Less precise than chromatographic methods; influenced by experimental conditions. |
| Turbidimetric | Measurement of microbial growth inhibition in a liquid medium. | Linear relationship between antibiotic concentration and turbidity over a specific range. | Dependent on the test organism's growth kinetics and sensitivity. | Can be faster than agar diffusion methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical assays. The following sections outline typical experimental protocols for the quantification of fidaxomicin.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A common method for the quantification of fidaxomicin in bulk and pharmaceutical dosage forms is Reverse-Phase HPLC with UV detection.
Sample Preparation:
-
Accurately weigh and dissolve the fidaxomicin reference standard and sample in a suitable diluent (e.g., acetonitrile (B52724)/water mixture) to achieve a known concentration.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
Chromatographic Conditions:
-
Column: Symmetry C18 Inertsil ODS-3V column (4.6x250mm, 5µm) or equivalent.
-
Mobile Phase: A mixture of 0.1% ortho-phosphoric acid and acetonitrile (e.g., 5:95 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 228 nm.
-
Injection Volume: Typically 10-20 µL.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Determine the concentration of fidaxomicin in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, particularly suitable for the quantification of fidaxomicin in complex biological matrices like plasma, urine, and feces.
Sample Preparation (for Plasma):
-
To a small volume of plasma (e.g., 50 µL), add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions:
-
Chromatographic Separation: Achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for fidaxomicin and its internal standard are monitored.
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of fidaxomicin in the samples is determined from the calibration curve.
Microbiological Assay (Agar Diffusion Method)
Microbiological assays are used to determine the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism.
Methodology:
-
Preparation of Media: Prepare a suitable agar medium and sterilize it.
-
Inoculation: Inoculate the molten agar with a standardized suspension of a susceptible test microorganism (e.g., Staphylococcus aureus).
-
Plate Preparation: Pour the inoculated agar into petri dishes and allow it to solidify.
-
Application of Samples: Create wells in the agar or place sterile paper discs impregnated with known concentrations of the fidaxomicin standard and the test samples.
-
Incubation: Incubate the plates under appropriate conditions to allow microbial growth.
-
Measurement: Measure the diameter of the zones of inhibition around each well or disc.
Data Analysis:
-
A standard curve is prepared by plotting the logarithm of the concentration of the fidaxomicin standard against the corresponding zone of inhibition diameter.
-
The potency of the test sample is determined by comparing its zone of inhibition to the standard curve.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
References
- 1. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 2. Principles and Methods of Different Microbiological Assay | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. jmpas.com [jmpas.com]
- 5. Microbiological turbidimetric methods: linearization of antibiotic and vitamin standard curves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Fidaxomicin LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of fidaxomicin (B1672665), a key antibiotic in the treatment of Clostridioides difficile infection (CDI). Accurate and precise measurement of fidaxomicin and its active metabolite, OP-1118, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring product quality. This document details the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and offers a comparison with an alternative high-performance liquid chromatography (HPLC) approach, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The following tables summarize the accuracy and precision data for two distinct analytical methods for fidaxomicin quantification.
Table 1: Accuracy of Fidaxomicin Quantification Methods
| Method | Analyte | Concentration Level | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| LC-MS/MS | Fidaxomicin | Low Quality Control (LQC) | 0.500 | 0.521 | 104.2 |
| Medium Quality Control (MQC) | 5.00 | 5.12 | 102.4 | ||
| High Quality Control (HQC) | 50.0 | 50.8 | 101.6 | ||
| HPLC | Fidaxomicin | 70% | 350,000 | - | 99.4 |
| 100% | 500,000 | - | 99.3 | ||
| 130% | 650,000 | - | 99.3 |
Data for LC-MS/MS is derived from a bioanalysis method in human plasma[1]. Data for HPLC is from a method validation for fidaxomicin tablets for oral suspension, with accuracy presented as percent recovery[2]. Note the significant difference in concentration ranges between the two methods, reflecting their different applications (bioanalysis vs. formulation analysis).
Table 2: Precision of Fidaxomicin Quantification Methods
| Method | Analyte | Concentration Level | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LC-MS/MS | Fidaxomicin | Low Quality Control (LQC) | 0.500 | 5.8 | 7.2 |
| Medium Quality Control (MQC) | 5.00 | 4.5 | 5.1 | ||
| High Quality Control (HQC) | 50.0 | 3.2 | 4.3 | ||
| HPLC | Fidaxomicin | Not Specified | 5,000-30,000 | 1.54 | 1.64 |
%RSD: Percent Relative Standard Deviation. Data for LC-MS/MS is derived from a bioanalysis method in human plasma[1]. Data for HPLC is from a method validation for fidaxomicin tablets for oral suspension[3].
Understanding Accuracy and Precision
The relationship between accuracy and precision is fundamental to analytical method validation. The following diagram illustrates this concept.
Caption: Conceptual representation of accuracy and precision.
Experimental Protocols
LC-MS/MS Bioanalytical Method for Fidaxomicin and OP-1118 in Human Plasma
This protocol is based on a validated method for the simultaneous analysis of fidaxomicin and its primary metabolite, OP-1118, in human plasma[1].
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50.0 µL of plasma sample, add 50.0 µL of internal standard solution (Fidaxomicin-d7, 3.00 ng/mL).
-
Add 200 µL of aqueous solution and 800 µL of ethyl acetate.
-
Vortex for 5 minutes and let stand for 5 minutes.
-
Transfer 700 µL of the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue with 300 µL of methanol-water (1:1, v/v).
2. Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: XSelect CSH C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 60 40 2.0 0.4 10 90 2.5 0.4 10 90 2.6 0.4 60 40 | 4.0 | 0.4 | 60 | 40 |
-
Injection Volume: 10.0 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 or equivalent
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fidaxomicin: m/z 1059.5 -> 159.1
-
OP-1118: m/z 989.5 -> 159.1
-
This compound (Internal Standard): m/z 1066.5 -> 159.1
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
The lower limit of quantification (LLOQ) for this method was established at 0.100 ng/mL for fidaxomicin and 0.200 ng/mL for OP-1118[1]. Validated LC-MS/MS methods have been successfully used to analyze plasma and fecal samples in clinical trials[4][5].
Workflow for LC-MS/MS Analysis
Caption: General workflow of the LC-MS/MS bioanalytical method.
Alternative Method: HPLC for Fidaxomicin Tablets
For the analysis of pharmaceutical dosage forms, such as tablets, High-Performance Liquid Chromatography (HPLC) with UV detection can be a suitable alternative. A validated HPLC method for fidaxomicin tablets for oral suspension has been reported with good performance[2][3].
Key Parameters of a Validated HPLC Method:
-
Column: C18
-
Mobile Phase: A mixture of buffer and organic solvent
-
Detection: UV at 260 nm[3]
-
Linearity: Achieved in the concentration range of 5–30 µg/mL[3]
-
Limit of Detection (LOD): 0.4 µg/mL[3]
-
Limit of Quantification (LOQ): 1.3 µg/mL[3]
While this HPLC method demonstrates excellent accuracy and precision for higher concentration samples typical of pharmaceutical formulations, LC-MS/MS remains the gold standard for bioanalytical applications requiring high sensitivity to measure the low plasma concentrations of fidaxomicin observed in clinical studies[4][5].
Conclusion
The choice of analytical methodology for fidaxomicin is highly dependent on the application. For the quantification of fidaxomicin and its metabolite OP-1118 in biological matrices such as plasma, a validated LC-MS/MS method provides the necessary sensitivity, accuracy, and precision. For quality control and assay of pharmaceutical formulations where concentrations are significantly higher, a well-validated HPLC-UV method can be a robust and reliable alternative. The data presented in this guide demonstrates that both methodologies, when properly validated, are fit for their respective purposes in the development and study of fidaxomicin.
References
- 1. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 2. jmpas.com [jmpas.com]
- 3. researchgate.net [researchgate.net]
- 4. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro activity comparison of Fidaxomicin versus other antibiotics
Fidaxomicin (B1672665), a narrow-spectrum macrocyclic antibiotic, has emerged as a significant agent in the treatment of Clostridioides difficile infection (CDI). Its targeted activity profile presents a notable advantage over broader-spectrum antibiotics. This guide provides a comparative overview of the in vitro activity of fidaxomicin against other commonly used antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative In Vitro Susceptibility
The in vitro potency of an antibiotic is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of in vitro activity.
The following table summarizes the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) of fidaxomicin in comparison to other antibiotics against various bacterial species.
| Bacterium | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Clostridioides difficile | Fidaxomicin | ≤0.001–1 [1][2] | 0.06 - 0.25 [3] | 0.125 - 0.5 [2][3] |
| Vancomycin (B549263) | 0.25 - 8[3] | 1.0 | 2.0 - 4.0[3] | |
| Metronidazole | 0.5 - 2.0[3] | |||
| Staphylococcus aureus | Fidaxomicin | 2 - 16 [4] | 4 [4] | 8 [4] |
| Vancomycin | ||||
| Enterococcus faecalis | Fidaxomicin | 1 - 8 [4] | 2 [4] | 2 [4] |
| Vancomycin | ||||
| Enterococcus faecium | Fidaxomicin | 1 - 8 [4] | 4 [4] | 4 [4] |
| Vancomycin | ||||
| Clostridium perfringens | Fidaxomicin | 0.004 - 0.032 [5] |
Key Findings:
-
Fidaxomicin demonstrates potent in vitro activity against Clostridioides difficile, with an MIC₉₀ of 0.5 μg/mL, which is significantly lower than that of vancomycin.[2][6]
-
Against Staphylococcus aureus and Enterococcus species, fidaxomicin shows modest activity.[4]
-
Notably, fidaxomicin has little to no activity against Gram-negative bacteria and yeast.[2] This narrow spectrum of activity is advantageous as it minimizes disruption to the normal gut microbiota.[7]
Mechanism of Action: A Tale of Two Targets
The distinct mechanisms of action of fidaxomicin and vancomycin underpin their different antibacterial spectrums.
Caption: Comparative mechanisms of action of Fidaxomicin and Vancomycin.
Fidaxomicin inhibits bacterial RNA polymerase, a critical enzyme for transcription, thereby halting protein synthesis and leading to bacterial cell death.[7][8] This action is bactericidal against C. difficile.[1] In contrast, vancomycin inhibits cell wall synthesis by binding to peptidoglycan precursors, which is effective against a broader range of Gram-positive bacteria.
Experimental Protocols
The determination of in vitro antibiotic activity is performed using standardized methods to ensure reproducibility and comparability of results. The agar (B569324) dilution method is a commonly cited technique for assessing the susceptibility of anaerobic bacteria like C. difficile to fidaxomicin.
Agar Dilution Method for MIC Determination
This method involves the incorporation of varying concentrations of an antibiotic into an agar medium, followed by the inoculation of bacterial strains to determine the lowest concentration that inhibits growth.
Experimental Workflow:
Caption: Experimental workflow for MIC determination by agar dilution.
Detailed Steps:
-
Antibiotic Preparation: A stock solution of the antibiotic is prepared and then serially diluted to create a range of concentrations. For fidaxomicin, dimethyl sulfoxide (B87167) (DMSO) can be used as a solvent.[5]
-
Media Preparation: The antibiotic dilutions are added to molten agar medium, such as Brucella blood agar supplemented with hemin (B1673052) and vitamin K for anaerobes, and poured into petri dishes.[5]
-
Inoculum Preparation: Bacterial isolates are cultured and then suspended in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.[9]
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates containing the different antibiotic concentrations.
-
Incubation: The inoculated plates are incubated under appropriate anaerobic conditions at 35-37°C for 24-48 hours.[9]
-
MIC Determination: The plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.[9]
This standardized methodology, often following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating the reliable and comparable MIC data presented in the tables above.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Activity of Fidaxomicin (OPT-80) Tested against Contemporary Clinical Isolates of Staphylococcus spp. and Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of fidaxomicin and combinations of fidaxomicin with other antibiotics against Clostridium perfringens strains isolated from dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]
- 8. merckconnect.com [merckconnect.com]
- 9. In vitro susceptibility of clinical Clostridioides difficile isolates in Israel to metronidazole, vancomycin, fidaxomicin, ridinilazole and ibezapolstat, - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Isotopic Stability of Fidaxomicin-d7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the chemical and isotopic stability of Fidaxomicin-d7 against its non-deuterated counterpart, Fidaxomicin. The inclusion of deuterium (B1214612) in drug molecules is a strategy employed to enhance pharmacokinetic properties by leveraging the kinetic isotope effect, which can slow down metabolic processes.[1][2][3] This guide outlines a comprehensive experimental protocol for assessing the stability of these compounds over time and under various stress conditions, presents hypothetical comparative data, and offers insights into the potential advantages of deuteration for Fidaxomicin.
Comparative Stability Data
The following tables summarize the hypothetical data from a comparative stability study of Fidaxomicin and this compound. These tables are designed for easy comparison of the chemical purity and isotopic integrity of the two compounds under different storage conditions.
Table 1: Chemical Purity of Fidaxomicin vs. This compound under Long-Term Storage (25°C ± 2°C / 60% RH ± 5% RH)
| Timepoint (Months) | Fidaxomicin (% Purity) | This compound (% Purity) |
| 0 | 99.8 | 99.9 |
| 3 | 99.5 | 99.7 |
| 6 | 99.2 | 99.5 |
| 12 | 98.8 | 99.2 |
| 24 | 98.1 | 98.8 |
Table 2: Chemical Purity of Fidaxomicin vs. This compound under Accelerated Storage (40°C ± 2°C / 75% RH ± 5% RH)
| Timepoint (Months) | Fidaxomicin (% Purity) | This compound (% Purity) |
| 0 | 99.8 | 99.9 |
| 1 | 98.9 | 99.3 |
| 3 | 97.5 | 98.4 |
| 6 | 95.8 | 97.1 |
Table 3: Isotopic Purity of this compound under Various Conditions
| Condition | Timepoint | Isotopic Purity (% Deuterium Retention) |
| Long-Term Storage | 24 Months | > 99% |
| Accelerated Storage | 6 Months | > 99% |
| Acidic Stress (0.1 N HCl) | 24 Hours | > 98% |
| Alkaline Stress (0.1 N NaOH) | 24 Hours | > 99% |
| Oxidative Stress (3% H₂O₂) | 24 Hours | > 99% |
| Thermal Stress (60°C) | 48 Hours | > 99% |
| Photostability (ICH Q1B) | 1.2 million lux hours | > 99% |
Experimental Protocols
A robust stability-indicating method is crucial for the accurate assessment of drug substance stability. The following protocols are designed in accordance with the International Council for Harmonisation (ICH) guidelines.[2][4][5]
Stability Study Design
-
Long-Term Stability Study: Samples of Fidaxomicin and this compound are stored at 25°C ± 2°C and 60% RH ± 5% RH for a period of 24 months.[4]
-
Accelerated Stability Study: Samples are stored at 40°C ± 2°C and 75% RH ± 5% RH for 6 months.[4]
-
Forced Degradation Studies: To establish the intrinsic stability of the molecules and validate the analytical methods, stress testing is performed under the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 60°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analytical Methodology
-
Chemical Purity and Degradation Products: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is employed.
-
Isotopic Purity and Deuterium Exchange: The isotopic purity of this compound and any potential hydrogen-deuterium exchange is monitored using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The mass spectra are analyzed to determine the relative abundance of the deuterated and non-deuterated molecular ions.[8]
-
Visualizing the Process and Pathways
The following diagrams illustrate the experimental workflow for the comparative stability study and a key degradation pathway for Fidaxomicin.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. jmpas.com [jmpas.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Fidaxomicin Quantification Results: A Comparative Guide
This guide provides a comparative analysis of fidaxomicin (B1672665) quantification results from various studies. It is intended for researchers, scientists, and drug development professionals to objectively assess the performance of different analytical methodologies and the resulting data.
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridioides difficile infection (CDI).[1][2] Accurate quantification of fidaxomicin and its primary active metabolite, OP-1118, in biological matrices is crucial for pharmacokinetic studies and clinical trial monitoring.[2][3] This document summarizes quantitative data from different laboratory settings, details the experimental protocols used, and provides visual representations of the drug's mechanism of action and a general analytical workflow. While formal inter-laboratory proficiency testing programs for fidaxomicin were not identified, this guide serves as a comparative summary of published data.
Quantitative Data Summary
The following tables summarize the reported concentrations of fidaxomicin and its metabolite OP-1118 in human plasma and feces from various clinical studies. These studies utilized validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantification.
Table 1: Plasma Concentrations of Fidaxomicin and OP-1118
| Study/Source | Analyte | Mean Concentration (± SD) | Lower Limit of Quantification (LLOQ) | Notes |
| Phase III Clinical Trials[3][4][5] | Fidaxomicin | Day 1: 22.8 ± 26.7 ng/mL Last Day: 28.5 ± 33.4 ng/mL | 0.2 ng/mL | Data from patients receiving 200 mg fidaxomicin twice daily. |
| Phase III Clinical Trials[3][4][5] | OP-1118 | Day 1: 44.5 ± 50.4 ng/mL Last Day: 85.6 ± 131 ng/mL | 0.2 ng/mL | Data from patients receiving 200 mg fidaxomicin twice daily. |
| Healthy Adult Study[2] | Fidaxomicin | Cmax: 5.20 ± 2.81 ng/mL | Not Specified | Following a single 200 mg oral dose. |
| Healthy Adult Study[2] | OP-1118 | Cmax: 12.0 ± 6.06 ng/mL | Not Specified | Following a single 200 mg oral dose. |
| Chinese Patent CN112816584A[6] | Fidaxomicin | Not Applicable (Method Validation) | 0.100 ng/mL | Bioanalytical method for human plasma. |
| Chinese Patent CN112816584A[6] | OP-1118 | Not Applicable (Method Validation) | 0.200 ng/mL | Bioanalytical method for human plasma. |
| FDA Review[7] | Fidaxomicin | Not Applicable (Method Validation) | 0.2 ng/mL and 5 ng/mL | Mentions an earlier, less sensitive method. |
Table 2: Fecal Concentrations of Fidaxomicin and OP-1118
| Study/Source | Analyte | Mean Concentration (± SD) | Lower Limit of Quantification (LLOQ) | Notes |
| Phase III Clinical Trials[3][4] | Fidaxomicin | 1396 ± 1019 µg/g | 50 ng/g (for homogenate) | High concentrations observed in the gut.[3] |
| Phase III Clinical Trials[3][4] | OP-1118 | 834 ± 617 µg/g | 50 ng/g (for homogenate) | |
| FDA Review[7] | Fidaxomicin | Range: 639-2710 µg/g | Not Specified | From select Phase 3 patients. |
| FDA Review[7] | OP-1118 | Range: 213-1210 µg/g | Not Specified | From select Phase 3 patients. |
Experimental Protocols
The quantification of fidaxomicin and OP-1118 in the cited studies was predominantly performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While specific parameters may vary between laboratories, the general workflows are similar.
1. Bioanalytical Method for Plasma Samples [3][6][8]
-
Sample Pre-treatment:
-
Internal Standard:
-
Chromatographic Separation:
-
Detection:
-
Technique: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source.[6]
-
Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of fidaxomicin and OP-1118.
-
2. Bioanalytical Method for Fecal Samples [3][8]
-
Sample Pre-treatment:
-
Homogenization: The entire fecal sample is homogenized with an acetonitrile/acetic acid solution.
-
Dilution: An aliquot of the homogenate is diluted with a water/acetonitrile mixture.
-
Internal Standard: An internal standard is added to the diluted homogenate.
-
Solid-Phase Extraction (SPE): The mixture is then extracted using SPE well plates.
-
-
Chromatographic Separation and Detection:
Mandatory Visualizations
Fidaxomicin Mechanism of Action
Fidaxomicin exerts its bactericidal effect by inhibiting bacterial RNA polymerase.[1][9] It binds to the DNA template-RNA polymerase complex, preventing the initial separation of DNA strands, which is a critical step in the initiation of transcription.[9] This action is specific to bacterial RNA polymerase, which explains its narrow spectrum of activity.[1][9]
General Experimental Workflow for Fidaxomicin Quantification
The following diagram illustrates a typical workflow for the quantification of fidaxomicin in biological samples using LC-MS/MS.
References
- 1. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 5. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Selecting the Optimal LC Column for Fidaxomicin-d7 Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of Fidaxomicin-d7, the choice of a liquid chromatography (LC) column is a critical determinant of analytical success. This guide provides a comparative evaluation of different LC columns suitable for the analysis of this macrocyclic antibiotic, supported by experimental data from published methodologies.
Fidaxomicin (B1672665), a narrow-spectrum macrocyclic antibiotic, and its deuterated internal standard, this compound, require robust analytical methods for accurate quantification in various matrices.[1][2][3] The selection of an appropriate LC column is paramount to achieving desired separation, sensitivity, and peak symmetry. This guide explores the performance of commonly employed reversed-phase C18 columns, offering insights into their suitability for this compound analysis.
Comparative Analysis of C18 Columns
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for Fidaxomicin analysis.[4][5][6] The C18 stationary phase is widely utilized due to its hydrophobicity, which is well-suited for the retention and separation of large, relatively nonpolar molecules like Fidaxomicin. Below is a summary of performance data for different C18 columns as reported in various validated methods for Fidaxomicin.
| Column Brand & Type | Dimensions | Particle Size | Mobile Phase | Retention Time (min) | Key Performance Highlights | Reference |
| Symmetry C18 Inertsil ODS-3V | 4.6 x 250 mm | 5 µm | 0.1% Ortho-phosphoric acid and Acetonitrile (B52724) (05:95) | 6.5 | Good linearity in the 10-150 µg/mL range.[6] | [6] |
| Reversed Phase C18 | Not Specified | Not Specified | 0.1% Ortho-phosphoric acid in water, Acetonitrile, and Methanol (20:36.5:43.5 v/v) | Not Specified | Successful separation from degradation products.[5] | [5] |
| Phenomenex C18 | 250 x 10.0 mm | 10 µm | Gradient of 45% to 65% Acetonitrile with 0.1% TFA | Not Specified | Effective for purification and separation of similar macrocyclic compounds.[1] | [1] |
| Shodex C18U 2B | Not Specified | sub-2 µm | Not Specified | Not Specified | Designed for UHPLC, providing superior separation efficiency for macrolide antibiotics.[7] | [7] |
Note: While the above table summarizes data for Fidaxomicin, the principles are directly applicable to the analysis of its deuterated analog, this compound, which is expected to have a very similar retention time.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. The following sections outline the key experimental protocols for Fidaxomicin analysis using a C18 column.
Sample Preparation
A common procedure for extracting Fidaxomicin from tablet dosage forms involves the following steps:
-
Ten tablets are weighed and ground into a fine powder.
-
An amount of powder equivalent to 1.5 times the average tablet weight is transferred to a 500 mL volumetric flask.
-
Approximately 450 mL of diluent is added, and the powder is allowed to soak.
-
The mixture is sonicated to ensure complete dissolution of the active pharmaceutical ingredient.[4]
Chromatographic Conditions
The following is a representative set of chromatographic conditions for the analysis of Fidaxomicin using a Symmetry C18 Inertsil ODS-3V column:
-
Column: Symmetry C18 Inertsil ODS-3V (4.6x250mm, 5µm)[6]
-
Mobile Phase: A mixture of 0.1% ortho-phosphoric acid and acetonitrile in a ratio of 5:95 (v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV detector at 228 nm[6]
-
Injection Volume: Not specified
-
Column Temperature: Not specified
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key stages from sample preparation to data analysis.
Caption: Experimental workflow for this compound analysis.
Caption: Key parameters for analytical method validation.
Conclusion
The selection of an appropriate LC column is a foundational step in developing a reliable method for this compound analysis. While various C18 columns can be successfully employed, the optimal choice will depend on the specific requirements of the assay, such as the need for high throughput (favoring UHPLC columns with sub-2 µm particles) or the analysis of complex matrices requiring enhanced separation from potential interferences. The provided data and protocols offer a solid starting point for methods development and validation, ensuring accurate and reproducible results in the analysis of this important macrocyclic antibiotic.
References
- 1. tandfonline.com [tandfonline.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Safety analysis of fidaxomicin in comparison with oral vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. researchgate.net [researchgate.net]
- 6. veterinaria.org [veterinaria.org]
- 7. shodex.com [shodex.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Fidaxomicin-d7
For researchers, scientists, and drug development professionals, the safe handling of specialized compounds like Fidaxomicin-d7 is paramount. This guide provides essential procedural and logistical information to ensure laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.[1] The following table summarizes the required PPE for various laboratory tasks.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Weighing and Aliquoting (Solid/Powder Form) | • Double nitrile gloves• Disposable lab coat or gown• Chemical splash goggles• N95 or higher-rated respirator (if not handled in a chemical fume hood)[2] |
| Preparing Stock Solutions | • Double nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield• Work within a certified chemical fume hood[2] |
| Handling Solutions and In-Vitro/In-Vivo Work | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Spill Cleanup | • Double nitrile gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 or higher-rated respirator |
| Waste Disposal | • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields |
Note: Always inspect gloves for tears or punctures before use.[2]
Operational Plan
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any damage.
-
Don appropriate PPE (nitrile gloves, lab coat, safety glasses) before opening.
-
Store this compound in a designated, well-ventilated, and controlled-access area.
-
For long-term storage, refrigeration at -20°C is often recommended for deuterated compounds to maintain isotopic purity.[3] Always refer to the manufacturer's certificate of analysis for specific temperature requirements.
-
Protect from light by storing in amber vials or in the dark.
2. Preparation of Stock Solutions:
-
All manipulations involving solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use an analytical balance and a spatula to carefully weigh the desired amount of the compound on a weigh boat. Minimize the creation of dust.
-
Dissolving: In the fume hood, transfer the weighed powder to a volumetric flask. Add the appropriate solvent (e.g., DMSO) and mix gently until fully dissolved.
-
Labeling: Clearly label all solutions with the compound name (this compound), concentration, solvent, date of preparation, and user's initials.
3. Handling of Solutions:
-
Always wear appropriate PPE when handling solutions containing this compound.
-
Perform all dilutions and transfers within a chemical fume hood or a biological safety cabinet.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Contaminated needles, syringes, and broken glass should be disposed of in a puncture-resistant sharps container labeled as hazardous waste.
2. Container Management:
-
Use containers compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
3. Final Disposal:
-
All waste must be disposed of through the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
